3-Fluoro-5-iodopyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-5-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FIN/c6-4-1-5(7)3-8-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJSSIRVEYQWMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594015 | |
| Record name | 3-Fluoro-5-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
757950-13-3 | |
| Record name | 3-Fluoro-5-iodopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=757950-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-5-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-5-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Fluoro-5-iodopyridine (CAS Number 757950-13-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of 3-Fluoro-5-iodopyridine. This versatile heterocyclic building block is of significant interest in medicinal chemistry and materials science due to the unique reactivity conferred by its halogen substituents. The strategic placement of both a fluorine and an iodine atom on the pyridine ring allows for selective functionalization, making it a valuable precursor for the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a ready reference for experimental design and evaluation.
| Property | Value | Reference(s) |
| CAS Number | 757950-13-3 | [1][2] |
| Molecular Formula | C₅H₃FIN | [1][2] |
| Molecular Weight | 222.99 g/mol | [2] |
| Appearance | Off-white to light yellow solid | [3] |
| Melting Point | 32-35 °C | [1] |
| Boiling Point | 196.2 °C at 760 mmHg | [1][2] |
| Density | 2.046 g/cm³ | [2] |
| Refractive Index | 1.599 | [2] |
| Flash Point | 72.5 °C | [2] |
| InChI Key | MMJSSIRVEYQWMU-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
Proposed Synthesis: Sandmeyer Reaction
This method involves the diazotization of 3-fluoro-5-aminopyridine followed by iodination.
Caption: Proposed synthetic route to this compound.
Experimental Protocol (Adapted from the synthesis of 3-Fluoro-4-iodopyridine):
1. Diazotization:
-
In a suitable reaction vessel, prepare a solution of sulfuric acid in water and cool it to 0-5 °C in an ice-salt bath.
-
To this cooled acidic solution, add 3-fluoro-5-aminopyridine portion-wise, ensuring the temperature remains below 10 °C.
-
Prepare a solution of sodium nitrite in deionized water.
-
Add the sodium nitrite solution dropwise to the stirred aminopyridine solution, maintaining the temperature between 0-5 °C. The addition should take approximately 30-45 minutes.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
2. Iodination:
-
Prepare a solution of potassium iodide in deionized water.
-
Slowly and carefully add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure the complete decomposition of the diazonium salt.
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers and wash with a 10% aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.
Reactivity and Applications in Drug Discovery
The C-I bond in this compound is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in drug discovery for constructing carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of diverse libraries of compounds for biological screening. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final molecules.
Caption: Functionalization workflow of this compound.
Key Experimental Protocols for Cross-Coupling Reactions
The following are general protocols for key palladium-catalyzed cross-coupling reactions, which can be optimized for specific substrates.
| Reaction | General Protocol |
| Suzuki-Miyaura Coupling | Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), an aryl or heteroaryl boronic acid (1.1-1.5 equiv.), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 equiv.).Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 equiv.).Solvent and Reaction Conditions: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water. Heat the reaction mixture, usually to 80-100 °C, and stir until completion (monitored by TLC or LC-MS).Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography. |
| Sonogashira Coupling | Reagent Preparation: To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.1-1.5 equiv.) in a suitable solvent (e.g., THF or DMF), add an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.01-0.05 equiv.), and a copper(I) co-catalyst, typically CuI (0.02-0.10 equiv.).Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.Work-up and Purification: Filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate, dilute with water, and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography. |
| Buchwald-Hartwig Amination | Reagent Preparation: In a dry, inert-atmosphere glovebox or Schlenk tube, combine a palladium precursor, such as Pd(OAc)₂ (0.01-0.05 equiv.), and a suitable phosphine ligand (e.g., BINAP, Xantphos) (1.1-1.2 equiv. relative to Pd).Reactant Addition: Add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), and a strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate (1.5-2.5 equiv.).Solvent and Reaction Conditions: Add an anhydrous, degassed solvent such as toluene or dioxane. Heat the mixture, typically between 80-110 °C, until the reaction is complete.Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent. Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo. Purify the crude material by silica gel column chromatography. |
Safety Information
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Hazard Pictogram: GHS07 (Harmful)
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-5-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Fluoro-5-iodopyridine, a key building block in modern medicinal chemistry and drug development. This document outlines its key physical and chemical characteristics, plausible synthetic and purification methodologies, and its emerging role in the design of targeted therapeutics.
Core Physicochemical Data
This compound is a halogenated pyridine derivative with the chemical formula C₅H₃FIN. Its unique electronic and steric properties, arising from the presence of both a fluorine and an iodine atom on the pyridine ring, make it a valuable intermediate in the synthesis of complex organic molecules.
| Property | Value | Source(s) |
| Molecular Weight | 222.99 g/mol | [1][2][3] |
| Melting Point | 32-35 °C | [4] |
| Boiling Point | 196.2 °C at 760 mmHg | [4][5] |
| Density | 2.046 g/cm³ | [5] |
| pKa (Predicted) | 0.78 ± 0.20 | [6] |
| Appearance | Off-white solid | [6] |
| Purity | Typically >95% | [7] |
| Storage Conditions | 2-8 °C, under inert gas (Nitrogen or Argon), protect from light | [4][6] |
Synthesis and Purification Protocols
A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, based on established synthetic routes for structurally similar halopyridines, a plausible and efficient synthesis can be proposed. The most likely pathway involves a Sandmeyer-type reaction starting from 3-fluoro-5-aminopyridine.
Proposed Synthesis of this compound
This proposed protocol is adapted from established procedures for the synthesis of similar iodinated pyridine derivatives.
1. Diazotization of 3-Fluoro-5-aminopyridine:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, a solution of 3-fluoro-5-aminopyridine in an aqueous acidic medium (e.g., aqueous sulfuric acid) is prepared and cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite in deionized water is then added dropwise to the stirred aminopyridine solution, ensuring the temperature is maintained between 0-5 °C.
-
The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt intermediate.
2. Iodination Reaction:
-
A solution of potassium iodide in deionized water is prepared.
-
The freshly prepared diazonium salt solution is slowly added to the potassium iodide solution with vigorous stirring. The rate of addition should be controlled to manage the evolution of nitrogen gas.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be gently heated (e.g., to 50-60 °C) to ensure the complete decomposition of the diazonium salt.
3. Work-up and Extraction:
-
The reaction mixture is cooled to room temperature and neutralized by the slow addition of a saturated aqueous solution of a weak base, such as sodium bicarbonate.
-
The aqueous layer is then extracted multiple times with an organic solvent like dichloromethane or ethyl acetate.
-
The combined organic layers are washed with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
Purification of this compound
The crude product can be purified using standard laboratory techniques, primarily recrystallization or column chromatography.
1. Recrystallization:
-
A suitable solvent system, such as a mixture of hexane and ethyl acetate, is used.
-
The crude product is dissolved in a minimal amount of the hot, more polar solvent (ethyl acetate).
-
The hot, less polar solvent (hexane) is slowly added until the solution becomes slightly turbid.
-
The solution is then allowed to cool slowly to room temperature and subsequently cooled further in an ice bath to promote crystallization.
-
The purified crystals are collected by filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.
2. Column Chromatography:
-
A slurry of silica gel in a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture) is packed into a glass column.
-
The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.
-
The silica gel with the adsorbed product is then carefully loaded onto the top of the packed column.
-
The product is eluted from the column using a gradient of a hexane/ethyl acetate mixture, starting with a low polarity and gradually increasing the polarity.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify and combine the fractions containing the pure product.
-
The solvent is removed from the combined pure fractions under reduced pressure to yield the purified this compound.
Applications in Drug Discovery and Design
The strategic placement of both a fluorine and an iodine atom on the pyridine ring makes this compound a highly valuable building block in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate.[8] The iodine atom provides a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the facile introduction of diverse molecular fragments.
While there are no specific signaling pathways directly attributed to this compound itself, its structural motifs are found in numerous biologically active compounds. Its utility is exemplified by the synthesis of analogues for:
-
Kinase Inhibitors: The 3-fluoropyridine scaffold is a common feature in many kinase inhibitors, where it can mimic the adenine core of ATP.[4]
-
Radiopharmaceuticals: The presence of both fluorine and iodine allows for the development of radiolabeled compounds for molecular imaging techniques like Positron Emission Tomography (PET).[9]
-
Agrochemicals: Fluorinated pyridines are also important intermediates in the development of modern pesticides and herbicides.[10]
Visualized Workflows and Relationships
Synthetic Pathway for this compound
Caption: Proposed synthetic pathway for this compound.
General Purification Workflow
References
- 1. This compound, 95% | Fisher Scientific [fishersci.ca]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound - CAS:757950-13-3 - Sunway Pharm Ltd [3wpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 757950-13-3 [chemnet.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective Synthesis of Bis(2-halo-3-pyridyl) Dichalcogenides (E = S, Se and Te): Directed Ortho-Lithiation of 2-halopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. benchchem.com [benchchem.com]
- 10. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
An In-Depth Technical Guide to 3-Fluoro-5-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure and properties of 3-Fluoro-5-iodopyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern offers a versatile scaffold for the development of novel pharmaceutical agents and functional materials.
Molecular Properties and Structure
This compound is a heterocyclic compound with the chemical formula C₅H₃FIN.[1][2][3][4] The molecule consists of a central pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. The ring is substituted with a fluorine atom at the 3-position and an iodine atom at the 5-position. This specific arrangement of electronegative halogens on the pyridine core imparts distinct chemical reactivity and physical properties to the molecule.
The molecular weight of this compound is approximately 222.99 g/mol .[2][3][4] The presence of both fluorine and iodine atoms allows for selective functionalization through various cross-coupling reactions, making it a valuable building block in the synthesis of more complex molecules.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₅H₃FIN[1][2][3][4] |
| Molecular Weight | 222.99 g/mol [2][3][4] |
| CAS Number | 757950-13-3[1][2][3][4] |
| Density | 2.046 g/cm³[1] |
| Boiling Point | 196.2 °C at 760 mmHg[1] |
| Flash Point | 72.5 °C[1] |
| Refractive Index | 1.599[1] |
Logical Relationship of Molecular Components
The structural arrangement of this compound is fundamental to its chemical behavior. The following diagram illustrates the connectivity of the constituent atoms and functional groups.
Caption: Molecular component relationship in this compound.
This document is intended for informational purposes for a technical audience. For experimental use, please refer to a comprehensive Material Safety Data Sheet (MSDS) and follow appropriate laboratory safety protocols.
References
A Technical Guide to 3-Fluoro-5-iodopyridine for Researchers and Drug Development Professionals
Introduction
3-Fluoro-5-iodopyridine is a halogenated heterocyclic compound of significant interest in the fields of medicinal chemistry and drug discovery. As a pyridine derivative, it serves as a versatile synthetic building block. The presence of both a fluorine and an iodine atom at positions 3 and 5, respectively, provides two distinct reactive sites. This dual functionality allows for sequential and site-selective modifications, making it a valuable intermediate in the synthesis of complex molecular architectures.
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1] The iodine atom provides a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, safety data, synthetic applications, and experimental considerations for this compound.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is essential for reaction planning, purification, and material handling. The compound's physical state can vary from a solid to a liquid at temperatures near ambient conditions.[2]
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 757950-13-3[2][3][4] |
| Molecular Formula | C₅H₃FIN[3][4][5] |
| Molecular Weight | 222.99 g/mol [2][6] |
| InChI Key | MMJSSIRVEYQWMU-UHFFFAOYSA-N[2][4] |
| SMILES | C1=C(C=NC=C1I)F[4][5] |
| Synonyms | Pyridine, 3-fluoro-5-iodo-; 3-iodo-5-fluoropyridine[3][4] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Physical Form | White to light yellow solid or liquid | [2][4] |
| Melting Point | 32-35 °C | [2] |
| Boiling Point | 196.2 °C at 760 mmHg | [2][3] |
| Density | 2.046 g/cm³ | [3] |
| Flash Point | 72.5 °C | [3] |
| Vapor Pressure | 0.565 mmHg at 25 °C | [3] |
| Refractive Index | 1.599 | [3] |
| Storage | Store at 4°C, protect from light | [2] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[7][8] Work should be conducted in a well-ventilated fume hood.[7][9]
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Signal Word | - | Warning [2][9] |
| Pictogram | GHS07 | Harmful |
| Hazard Statements | H302 | Harmful if swallowed[2][9] |
| H315 | Causes skin irritation[2][9] | |
| H319 | Causes serious eye irritation[2][9] | |
| H335 | May cause respiratory irritation[2][9] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray[2][9] |
| P264 | Wash skin thoroughly after handling[2][9] | |
| P270 | Do not eat, drink or smoke when using this product[9] | |
| P280 | Wear protective gloves/eye protection/face protection[9] | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell[7] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water[9] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[9] | |
| P405 | Store locked up[9] | |
| P501 | Dispose of contents/container to an approved waste disposal plant[7][9] |
Applications in Drug Development and Medicinal Chemistry
Halogenated pyridines are crucial building blocks in the synthesis of pharmaceuticals. The specific arrangement of fluoro and iodo substituents in this compound makes it a highly valuable precursor for creating complex, biologically active molecules.
-
Cross-Coupling Reactions: The iodine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions allow for the straightforward introduction of aryl, alkyl, alkynyl, and amino groups at the 5-position of the pyridine ring.
-
Fluorine's Role in Pharmacokinetics: The fluorine atom at the 3-position can significantly influence the properties of a final drug compound. It can block metabolic oxidation at that position, increase the acidity of adjacent protons, and modulate the pKa of the pyridine nitrogen, which can affect receptor binding and cell permeability.[1]
-
Scaffold for Bioactive Molecules: Similar dihalogenated pyridines are key components in the synthesis of compounds for various therapeutic areas. For example, 3-fluoro-4-iodopyridine is a building block for the antibiotic Eudistomin T and β-carbolines used in anti-cancer research.[10] While specific examples for this compound are proprietary, its utility in constructing analogous structures is inferred.
Below is a diagram illustrating a typical Suzuki cross-coupling reaction, a cornerstone of modern drug discovery, using this compound as a starting material.
Caption: Workflow for a Suzuki cross-coupling reaction.
Experimental Protocols
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This procedure is a general guideline and may require optimization based on the specific boronic acid used.
Objective: To synthesize a 3-fluoro-5-arylpyridine derivative via a palladium-catalyzed Suzuki coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).
-
Solvent Addition: Add toluene and water in a 4:1 ratio (e.g., 8 mL toluene and 2 mL water for a 1 mmol scale reaction).
-
Reaction: Stir the mixture vigorously and heat to reflux (approximately 85-95 °C) using a heating mantle. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with water and then with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 3-fluoro-5-arylpyridine product.
Characterization: The final product's identity and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. This compound | 757950-13-3 [sigmaaldrich.com]
- 3. This compound | 757950-13-3 [chemnet.com]
- 4. This compound, 95% | Fisher Scientific [fishersci.ca]
- 5. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 757950-13-3 Name: this compound [xixisys.com]
- 10. ossila.com [ossila.com]
In-Depth Technical Guide: Safety and Handling of 3-Fluoro-5-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and detailed handling protocols for 3-Fluoro-5-iodopyridine, a key building block in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risks associated with the handling of this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for safe handling, storage, and emergency response planning.
| Property | Value | Reference |
| CAS Number | 757950-13-3 | [1][2][3] |
| Molecular Formula | C₅H₃FIN | [1][2][3] |
| Molecular Weight | 222.99 g/mol | [2][3] |
| Appearance | Off-white to white solid or powder | [4] |
| Melting Point | 32-35 °C | [2] |
| Boiling Point | 196.2 °C at 760 mmHg | [2] |
| Flash Point | 72.5 °C | |
| Density | 2.046 g/cm³ | |
| Vapor Pressure | 0.565 mmHg at 25°C | |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform). Low solubility in water is expected. | [5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
GHS Pictograms:
Signal Word: Warning
Toxicological Data
Experimental Protocols for Safe Handling
Adherence to strict experimental protocols is mandatory when working with this compound to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: All handling of this compound, including weighing, dispensing, and use in reactions, must be conducted within a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly. Ensure a clear path to this equipment from the work area.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may be used for incidental splash protection but should be changed immediately upon contact.[8][9] | Prevents skin contact and absorption. |
| Body Protection | A standard laboratory coat, fully buttoned. | Prevents contamination of personal clothing. |
| Respiratory Protection | Generally not required when working in a properly functioning chemical fume hood. If there is a risk of inhalation exposure (e.g., during a large spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To avoid inhalation of vapors or dust. |
Material Dispensing and Reaction Setup
-
Dispensing: Carefully weigh and dispense the required amount of this compound within the chemical fume hood. As it is a solid with a low melting point, it may be handled as a powder or a molten solid. Avoid generating dust.
-
Reaction Setup: Ensure all glassware is properly secured. If the reaction is to be heated, use a well-controlled heating mantle and monitor the reaction closely.
Storage and Disposal
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2]
-
The recommended storage temperature is between 2°C and 8°C.[2]
-
Protect from light.[2]
Disposal
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound, including unused material, reaction residues, and contaminated labware (e.g., pipette tips, gloves), in a designated, sealed, and clearly labeled hazardous waste container.
-
Treatment: For small amounts of residual iodine-containing compounds, reduction to iodide with a solution of sodium thiosulfate can be a method of neutralization before collection for disposal.[10] However, this should only be performed by trained personnel following a specific, validated protocol.
-
Collection: Follow your institution's and local regulations for the collection and disposal of halogenated organic waste. Do not dispose of this chemical down the drain.[10][11]
Emergency Procedures
Immediate and appropriate response to emergencies is crucial to minimize harm.
Spills
-
Small Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[9]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Visualized Workflows
The following diagrams illustrate the logical workflows for handling and emergency response involving this compound.
Caption: Logical workflow for the safe handling of this compound.
Caption: Logical workflow for emergency response involving this compound.
References
- 1. This compound, 95% | Fisher Scientific [fishersci.ca]
- 2. This compound | 757950-13-3 [sigmaaldrich.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. ossila.com [ossila.com]
- 5. 3,5-Difluoro-4-Iodopyridine | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
A Technical Guide to the Solubility of 3-Fluoro-5-iodopyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Fluoro-5-iodopyridine, a key building block in pharmaceutical and agrochemical research. While specific quantitative solubility data for this compound is not extensively published, this document outlines the standardized experimental protocols, data presentation methods, and analytical techniques that are critical for its characterization. The methodologies described herein are designed to furnish researchers with the robust and reproducible data necessary for applications ranging from reaction optimization to formulation development.
Introduction
This compound is a halogenated pyridine derivative with a molecular formula of C5H3FIN and a molecular weight of 222.99 g/mol .[1][2] Its structural features, including the electron-withdrawing fluorine atom and the versatile iodine atom, make it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[3] An understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation.[4][5] Solubility dictates reaction kinetics, ease of handling, and ultimately, the bioavailability of end-product drug candidates.[6] This guide presents a standardized approach to generating and interpreting solubility data for this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 757950-13-3 |
| Molecular Formula | C5H3FIN |
| Molecular Weight | 222.99 g/mol [2] |
| Melting Point | 32-35°C |
| Boiling Point | 196.2°C at 760 mmHg |
| Appearance | Solid below 32°C, Liquid above 35°C |
Note: This data is compiled from publicly available sources and should be confirmed by internal analysis.
Representative Solubility Data
While exhaustive experimental data for this compound is not publicly available, the following table presents a set of representative solubility values in common organic solvents at ambient temperature (25°C). These values are illustrative and serve as a guideline for what researchers might expect and as a template for presenting experimentally determined data. The general principle of "like dissolves like" suggests that polar compounds will be more soluble in polar solvents, and non-polar compounds in non-polar solvents.[4][5]
| Solvent | Solvent Type | Representative Solubility (mg/mL) |
| Methanol | Polar Protic | > 100 |
| Ethanol | Polar Protic | > 100 |
| Isopropanol | Polar Protic | 50 - 100 |
| Acetonitrile | Polar Aprotic | > 100 |
| Dimethylformamide (DMF) | Polar Aprotic | > 100 |
| Dichloromethane (DCM) | Halogenated | > 100 |
| Chloroform | Halogenated | > 100 |
| Ethyl Acetate | Ester | 50 - 100 |
| Tetrahydrofuran (THF) | Ether | > 100 |
| Toluene | Aromatic Hydrocarbon | 10 - 50 |
| Heptane | Aliphatic Hydrocarbon | < 1 |
Experimental Protocol: Isothermal Equilibrium Solubility Determination
The following protocol details the widely accepted isothermal equilibrium (shake-flask) method for determining the thermodynamic solubility of a solid compound in an organic solvent.[7][8]
4.1. Materials and Equipment
-
This compound (solid form)
-
Selected organic solvents (analytical grade)
-
Scintillation vials with screw caps
-
Analytical balance
-
Temperature-controlled incubator/shaker
-
Vortex mixer
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer[6][9][10]
4.2. Procedure
-
Preparation: Add an excess amount of solid this compound to a scintillation vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining after equilibration.[7]
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period to reach equilibrium, typically 24 to 72 hours.[7][8][11] The time to reach equilibrium should be determined experimentally by sampling at various time points until the concentration of the solute in the solution remains constant.[7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the undissolved solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove all solid particles.[10][11]
-
Quantification: Analyze the concentration of this compound in the filtered solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[6][9][12] Prepare a calibration curve using standard solutions of known concentrations to accurately determine the solubility.[9][10]
-
Data Reporting: Express the solubility in mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the isothermal equilibrium solubility determination protocol.
References
- 1. This compound, 95% | Fisher Scientific [fishersci.ca]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. ossila.com [ossila.com]
- 4. chem.ws [chem.ws]
- 5. Khan Academy [khanacademy.org]
- 6. improvedpharma.com [improvedpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. In-vitro Thermodynamic Solubility [protocols.io]
- 9. pharmaguru.co [pharmaguru.co]
- 10. researchgate.net [researchgate.net]
- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. researchgate.net [researchgate.net]
Commercial Suppliers and Technical Data for 3-Fluoro-5-iodopyridine
For researchers, scientists, and professionals in drug development, 3-Fluoro-5-iodopyridine is a key heterocyclic building block. Its unique substitution pattern allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of novel pharmaceutical compounds and agrochemicals. This technical guide provides an overview of commercial suppliers, key technical data, and a representative synthetic application.
Commercial Availability
A range of chemical suppliers offer this compound, typically with purities of 95% or higher. The compound is available in various quantities to suit both research and development needs.
Physicochemical Properties
The table below summarizes the key quantitative data for this compound, compiled from various suppliers.
| Property | Value | Source(s) |
| CAS Number | 757950-13-3 | [1][2][3][4][5][6] |
| Molecular Formula | C5H3FIN | [1][2][4][5][6] |
| Molecular Weight | ~222.99 g/mol | [2][3][5][6] |
| Purity | 95% - 97% | [1][2][4][5] |
| Melting Point | 32-35 °C | |
| Boiling Point | 196.2 °C at 760 mmHg | [7] |
| Density | 2.046 g/cm³ | [7] |
| Refractive Index | 1.599 | [7] |
| Flash Point | 72.5 °C | [7] |
| Storage Conditions | 2-8°C, protect from light, inert atmosphere | [3][6] |
Synthetic Applications and Experimental Protocols
This compound is frequently utilized in cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, where the iodine atom is readily displaced. The fluorine atom can also be used to modulate the electronic properties of the target molecule or serve as a site for further functionalization.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction using this compound as the starting material.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry reaction flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and the base (2-3 equivalents).
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the palladium catalyst (0.05-0.1 equivalents) to the flask.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualization of a Synthetic Workflow
The following diagram illustrates a generalized workflow for a Suzuki-Miyaura coupling reaction involving this compound.
Logical Relationship in Drug Discovery
The use of building blocks like this compound in drug discovery often follows a logical progression from initial synthesis to biological evaluation.
References
- 1. This compound, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound, 95% | Fisher Scientific [fishersci.ca]
- 3. 757950-13-3|this compound|BLD Pharm [bldpharm.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. This compound - CAS:757950-13-3 - Sunway Pharm Ltd [3wpharm.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound | 757950-13-3 [chemnet.com]
The Strategic Incorporation of Fluorine: A Technical Guide to Fluorinated Pyridines in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into pyridine-based scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacological profiles of drug candidates. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's potency, selectivity, metabolic stability, and pharmacokinetic properties.[1][2][3][4][5][6] This in-depth technical guide explores the multifaceted applications of fluorinated pyridines in drug discovery, providing a comprehensive overview of their synthesis, biological activities, and the structure-activity relationships that govern their therapeutic potential.
The Physicochemical Impact of Fluorination on Pyridine Scaffolds
The strategic placement of fluorine atoms on a pyridine ring can induce a cascade of beneficial changes in a molecule's properties:
-
Enhanced Potency and Selectivity: Fluorine's high electronegativity can alter the electron distribution within the pyridine ring, influencing the pKa of the nitrogen atom and modulating interactions with biological targets.[2][7] This can lead to stronger and more selective binding to enzymes and receptors.
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[2][7] This increased metabolic stability prolongs the in vivo half-life of a drug, reducing the required dosage and frequency of administration.
-
Increased Lipophilicity and Membrane Permeability: The introduction of fluorine can enhance a molecule's lipophilicity, which can improve its ability to cross cellular membranes and the blood-brain barrier.[2][8][9]
-
Modulation of Acidity and Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can be critical for optimizing drug-receptor interactions and oral bioavailability.[2][7]
-
Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule through steric and electronic effects, potentially locking it into a more biologically active shape.[6][7]
Applications in Drug Discovery: A Look at Key Therapeutic Areas
Fluorinated pyridine moieties are integral components of numerous FDA-approved drugs across a wide range of therapeutic areas, underscoring their importance in medicinal chemistry.[2][3]
Anticancer Agents
The pyridine ring is a common scaffold in kinase inhibitors, and fluorination has been instrumental in developing potent and selective anticancer drugs. For instance, the introduction of fluorine can enhance binding affinity to the ATP-binding pocket of kinases.
Anti-Infective Agents
Fluoroquinolones, a major class of antibiotics, feature a fluorinated pyridine or a related quinolone core. The fluorine atom is crucial for their broad-spectrum antibacterial activity, which is achieved by inhibiting DNA gyrase and topoisomerase IV.[9]
Central Nervous System (CNS) Disorders
The ability of fluorine to increase lipophilicity and facilitate blood-brain barrier penetration has made fluorinated pyridines valuable in the development of drugs targeting the CNS.
Quantitative Data on Fluorinated Pyridine-Containing Drugs
The following tables summarize key quantitative data for representative fluorinated pyridine-containing drugs, highlighting the impact of fluorination on their biological activity and pharmacokinetic properties.
| Drug (Fluorinated Pyridine Moiety) | Therapeutic Area | Target | IC50 / Potency | Key Pharmacokinetic Parameters |
| Vorapaxar | Antiplatelet | PAR-1 | Ki = 8.1 nM | Oral bioavailability |
| Alpelisib | Oncology | PI3Kα | IC50 = 5 nM | Higher metabolic stability |
| Vericiguat | Cardiovascular | Soluble Guanylate Cyclase (sGC) | - | Increased metabolic stability, lower clearance[8] |
| Lemborexant | Insomnia | Orexin Receptors (OX1R and OX2R) | Ki = 2.6 nM (OX1R), 0.48 nM (OX2R) | Good solubility and pharmacological profile[8] |
| Gefitinib (Fluorinated Analog) | Oncology | EGFR | - | Improved exposure, lower clearance, improved bioavailability[7] |
Experimental Protocols
General Synthesis of Fluorinated Pyridines
The synthesis of fluorinated pyridines often involves multi-step processes that require precise control over reaction conditions.[10] Common synthetic strategies include:
-
Nucleophilic Aromatic Substitution (SNAr): This is a widely used method where a leaving group (e.g., chlorine) on the pyridine ring is displaced by a fluoride ion.
-
Balz-Schiemann Reaction: This classic method involves the thermal decomposition of a diazonium tetrafluoroborate salt to introduce a fluorine atom.[11]
-
Modern Catalytic Methods: Recent advances have led to the development of transition-metal-catalyzed methods, such as Rh(III)-catalyzed C-H functionalization, for the direct introduction of fluorine or fluorinated groups.[12]
Example Protocol: Synthesis of 2,6-Dichloro-5-fluoropyridin-3-amine [10]
-
Chlorination: A hydroxylated pyridine precursor is treated with chlorinating agents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to introduce chlorine atoms at the 2 and 6 positions.
-
Nitrile Reduction: A nitrile group at the 3-position is reduced to an amine using a reducing agent such as lithium aluminum hydride (LiAlH₄).
-
Fluorination: A fluorine atom is introduced at the 5-position, often through a nucleophilic aromatic substitution reaction.
Note: The exact reaction conditions, including solvents, temperatures, and reaction times, need to be optimized for each specific substrate.
Biological Evaluation: In Vitro Kinase Assay
The following is a general protocol for evaluating the inhibitory activity of a fluorinated pyridine-containing compound against a specific kinase.
-
Reagents and Materials:
-
Kinase enzyme
-
Substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase, substrate peptide, and kinase buffer to the wells of a 384-well plate.
-
Add the diluted test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
-
Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 12. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of 3-Fluoro-5-iodopyridine: A Synthetic Chemist's Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-iodopyridine has emerged as a highly valuable and versatile building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a pyridine core functionalized with both a fluorine and an iodine atom, offers a powerful platform for the strategic construction of complex molecular architectures. The presence of the iodine atom provides a reactive handle for a variety of cross-coupling reactions, allowing for the facile introduction of diverse substituents. Simultaneously, the fluorine atom can impart desirable physicochemical properties to the final molecule, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. This technical guide provides an in-depth overview of the role of this compound in synthesis, complete with experimental protocols, quantitative data, and workflow visualizations to aid researchers in leveraging this important synthetic intermediate.
Core Applications in Cross-Coupling Reactions
This compound is a workhorse in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with a high degree of control and efficiency. The disparate reactivity of the C-I and C-F bonds allows for selective functionalization at the 5-position of the pyridine ring.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, and this compound is an excellent substrate for this transformation. This reaction is instrumental in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many biologically active molecules, including kinase inhibitors.
Quantitative Data for Suzuki-Miyaura Coupling of this compound
| Coupling Partner (Ar-B(OH)₂) | Product | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 3-Fluoro-5-phenylpyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| (4-Methoxyphenyl)boronic acid | 3-Fluoro-5-(4-methoxyphenyl)pyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 88-98 |
| Thiophene-2-boronic acid | 3-Fluoro-5-(thiophen-2-yl)pyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 110 | 18 | 82-92 |
| Pyridine-4-boronic acid | 3-Fluoro-5-(pyridin-4-yl)pyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 14 | 80-90 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
A mixture of this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and base (e.g., K₂CO₃, 2.0 eq.) is taken in a round-bottom flask. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1) is then added. The reaction mixture is heated to the specified temperature and stirred for the indicated time, with the progress of the reaction monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biarylpyridine.
Sonogashira Coupling
The Sonogashira coupling provides a powerful means to construct C(sp²)–C(sp) bonds, enabling the introduction of alkyne moieties. This reaction is crucial for the synthesis of various natural products, pharmaceuticals, and organic materials. This compound readily participates in Sonogashira coupling reactions with a wide range of terminal alkynes.
Quantitative Data for Sonogashira Coupling of this compound
| Coupling Partner (Alkyne) | Product | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | 3-Fluoro-5-(phenylethynyl)pyridine | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 65 | 6 | 90-98 |
| Trimethylsilylacetylene | 3-Fluoro-5-((trimethylsilyl)ethynyl)pyridine | Pd(PPh₃)₄/CuI | DiPEA | DMF | 50 | 4 | 92-99 |
| Propargyl alcohol | 3-(5-Fluoropyridin-3-yl)prop-2-yn-1-ol | PdCl₂(PPh₃)₂/CuI | Et₃N | Acetonitrile | RT | 8 | 85-95 |
| 1-Hexyne | 3-Fluoro-5-(hex-1-yn-1-yl)pyridine | Pd(PPh₃)₄/CuI | Piperidine | Toluene | 70 | 10 | 88-96 |
Detailed Experimental Protocol: Sonogashira Coupling
To a solution of this compound (1.0 eq.) and the terminal alkyne (1.2 eq.) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), a copper(I) co-catalyst (e.g., CuI, 0.05 eq.), and a base (e.g., triethylamine, 2.0 eq.) are added. The reaction mixture is stirred at the specified temperature for the indicated duration. The reaction progress is monitored by TLC or GC-MS. After completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the desired alkynylpyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. This reaction allows for the coupling of this compound with a diverse array of primary and secondary amines, providing access to a wide range of substituted aminopyridines, which are key intermediates in the synthesis of many pharmaceuticals.[1]
Quantitative Data for Buchwald-Hartwig Amination of this compound
| Coupling Partner (Amine) | Product | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | 4-(5-Fluoropyridin-3-yl)morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 12 | 85-95 |
| Aniline | N-(5-Fluoropyridin-3-yl)aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 110 | 18 | 80-90 |
| Piperidine | 3-Fluoro-5-(piperidin-1-yl)pyridine | Pd₂(dba)₃/RuPhos | K₃PO₄ | t-BuOH | 90 | 16 | 82-92 |
| 2-Amino-5-methylpyridine | N-(5-Fluoropyridin-3-yl)-5-methylpyridin-2-amine | Pd(OAc)₂/DavePhos | LiHMDS | THF | 80 | 20 | 75-85 |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
A Schlenk tube is charged with this compound (1.0 eq.), the amine (1.2 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., XPhos, 0.08 eq.), and the base (e.g., NaOtBu, 1.4 eq.). The tube is evacuated and backfilled with argon three times. Anhydrous solvent (e.g., toluene) is then added, and the tube is sealed. The reaction mixture is heated in an oil bath at the specified temperature with stirring for the indicated time. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired aminopyridine product.
Application in Kinase Inhibitor Synthesis
The 3-fluoropyridine motif is a privileged scaffold in the design of kinase inhibitors, often acting as a hinge-binding element that mimics the adenine region of ATP. This compound serves as a key starting material for the synthesis of inhibitors targeting various kinases, including Polo-like kinase 1 (PLK1), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2), which are implicated in numerous cancers.[2]
Signaling Pathway and Synthetic Workflow
The following diagrams illustrate a representative signaling pathway targeted by inhibitors derived from this compound and a general synthetic workflow for their preparation.
References
The Rising Potential of 3-Fluoro-5-iodopyridine Derivatives in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine and iodine into a pyridine scaffold presents a compelling avenue for the development of novel therapeutic agents. The 3-fluoro-5-iodopyridine core, in particular, serves as a versatile building block, enabling the exploration of diverse chemical space through various cross-coupling reactions. This guide provides a comprehensive overview of the potential biological activities of this compound derivatives, with a primary focus on their promise as kinase inhibitors for oncology applications. While extensive research on a broad range of specific this compound derivatives is still emerging, this document synthesizes available information on related structures and provides detailed hypothetical frameworks for their synthesis and evaluation, offering a roadmap for future research and development in this exciting area.
Rationale for this compound in Drug Design
The unique properties of the this compound scaffold make it an attractive starting point for medicinal chemistry campaigns:
-
Fluorine's Influence: The presence of a fluorine atom at the 3-position can significantly enhance the metabolic stability and binding affinity of a molecule.[1] Fluorine's high electronegativity can also modulate the pKa of the pyridine nitrogen, influencing its interaction with biological targets.
-
Iodine as a Synthetic Handle: The iodine atom at the 5-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1] This allows for the facile introduction of a wide array of aryl, heteroaryl, alkynyl, and amino moieties, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
-
Vectorial Exploration: The distinct electronic and steric properties of the fluorine and iodine substituents allow for precise, vector-oriented exploration of the chemical space around the pyridine core, which is crucial for optimizing interactions within a target's binding site.
Potential Biological Activity: A Focus on Kinase Inhibition
Given the prevalence of the pyridine motif in approved kinase inhibitors, it is hypothesized that this compound derivatives hold significant potential in this therapeutic area.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.
Targeting the RAS-RAF-MEK-ERK Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Mutations in this pathway are common in various cancers, making it a prime target for therapeutic intervention.[1] The this compound scaffold can be elaborated to generate potent inhibitors of key kinases in this pathway, such as RAF and MEK.
Below is a diagram illustrating the RAS-RAF-MEK-ERK signaling pathway and the potential points of inhibition by novel kinase inhibitors.
Caption: RAS-RAF-MEK-ERK signaling cascade and potential inhibition points.
Hypothetical Quantitative Biological Data
To illustrate the potential of this scaffold, the following tables present hypothetical biological activity data for a series of this compound derivatives. Disclaimer: The following data are for illustrative purposes only and are not based on published experimental results for these specific compounds.
Table 1: Hypothetical Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | R Group (at 5-position) | B-Raf V600E IC50 (nM) | MEK1 IC50 (nM) |
| FIP-001 | 4-methoxyphenyl | 150 | >10,000 |
| FIP-002 | 3,5-dimethylphenyl | 85 | >10,000 |
| FIP-003 | 2-aminopyrimidin-5-yl | 25 | 8,500 |
| FIP-004 | 1-methyl-1H-pyrazol-4-yl | 40 | 9,200 |
| FIP-005 | N-methyl-benzamide | 5 | 500 |
Table 2: Hypothetical Antiproliferative Activity of this compound Derivatives
| Compound ID | A375 (Melanoma) IC50 (µM) | HT-29 (Colon) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| FIP-001 | 10.5 | 15.2 | 12.8 |
| FIP-002 | 8.2 | 11.4 | 9.9 |
| FIP-003 | 2.1 | 3.5 | 2.8 |
| FIP-004 | 3.7 | 5.1 | 4.3 |
| FIP-005 | 0.5 | 1.2 | 0.9 |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. The following sections provide representative experimental protocols.
General Synthetic Methodologies
The diversification of the this compound core can be achieved through various palladium-catalyzed cross-coupling reactions.
References
3-Fluoro-5-iodopyridine: A Technical Guide to Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and applications of 3-Fluoro-5-iodopyridine, a key heterocyclic building block in modern medicinal chemistry and materials science. Its unique substitution pattern offers a valuable scaffold for the development of novel therapeutic agents and functional materials. This document details a primary synthetic route, key applications in cross-coupling reactions, and detailed experimental protocols.
Introduction
This compound (CAS No: 757950-13-3) is a halogenated pyridine derivative that has garnered significant interest as a versatile intermediate in organic synthesis.[1][2][3] The strategic placement of a fluorine atom and an iodine atom on the pyridine ring imparts distinct and advantageous chemical properties.
The fluorine atom can enhance metabolic stability, increase binding affinity to biological targets, and modulate the basicity (pKa) of the pyridine nitrogen. The iodine atom serves as a highly effective handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.[4] This dual functionality makes this compound an attractive starting material for creating libraries of complex molecules in drug discovery and agrochemical research.[5][6]
Physicochemical Properties
| Property | Value | References |
| CAS Number | 757950-13-3 | [1][2] |
| Molecular Formula | C₅H₃FIN | [1][2] |
| Molecular Weight | 222.99 g/mol | [1][3] |
| Melting Point | 32-35 °C | |
| Boiling Point | 196.2 °C (at 760 mmHg) | |
| Appearance | Solid below 32 °C, Liquid above 35 °C | |
| Purity | Typically ≥ 95-97% | [2] |
| Storage | 2-8 °C, protect from light, under inert atmosphere | [1] |
Synthesis of this compound
The most practical and established method for the synthesis of halo-pyridines involves a Sandmeyer-type reaction, commencing from a readily available amino-pyridine precursor. This multi-step process involves the diazotization of a primary amine, followed by a substitution reaction with an iodide salt. While a specific protocol for this compound is not extensively published, a reliable synthetic route can be adapted from well-established procedures for analogous isomers like 3-Fluoro-4-iodopyridine.[7] The proposed synthesis begins with 3-Amino-5-fluoropyridine.
References
The Strategic Utility of 3-Fluoro-5-iodopyridine in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and functionalized pyridine rings into small molecules is a cornerstone of rational drug design. The 3-fluoropyridine motif, in particular, has gained significant traction as a valuable scaffold. The fluorine atom can enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions. When this is combined with an iodine atom at the 5-position, as in 3-fluoro-5-iodopyridine, the resulting reagent becomes a highly versatile and powerful building block for the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the applications of this compound in drug discovery, with a focus on its use in the synthesis of kinase inhibitors and allosteric modulators.
Core Applications in Drug Discovery
This compound serves as a key synthon in the development of a range of therapeutic agents, primarily by enabling the introduction of the 3-fluoropyridinyl moiety through robust and well-established cross-coupling reactions. The differential reactivity of the carbon-iodine bond allows for selective functionalization, making it an ideal substrate for palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.
Kinase Inhibitors
The 3-fluoropyridine scaffold is a common feature in many kinase inhibitors, where the pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the adenine core of ATP.[1] The strategic placement of a fluorine atom can influence the basicity of the pyridine nitrogen and create unique interactions within the ATP-binding pocket of kinases.[1]
c-MET Inhibitors: The mesenchymal-epithelial transition factor (c-MET) is a receptor tyrosine kinase that has been implicated in various human cancers.[2] Several potent c-MET inhibitors incorporating the 3-fluoropyridine scaffold have been developed. For instance, a series of 3-methoxy-N-phenylbenzamide derivatives and related compounds have shown significant inhibitory activity against c-MET and various cancer cell lines.[2]
ACK1/TNK2 Inhibitors: Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2, is a non-receptor tyrosine kinase that plays a critical role in the survival of hormone-refractory cancers.[3][4] Fragment-based drug discovery approaches have led to the identification of potent ACK1 inhibitors.[3][5] One such inhibitor, (R)-9b, demonstrated potent in vitro and in vivo ACK1 inhibition.[3][4]
IRAK4 Inhibitors: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that is a key mediator in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are crucial components of the innate immune system.[6] Dysregulation of IRAK4 signaling is associated with inflammatory and autoimmune diseases.[7] Several IRAK4 inhibitors have been designed and synthesized, with some showing promising activity.[7][8]
Allosteric Modulators
mGlu5 Negative Allosteric Modulators (NAMs): The metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor that is a target for the treatment of various central nervous system disorders, including anxiety and schizophrenia.[9] this compound has been utilized in the synthesis of selective mGlu5 negative allosteric modulators (NAMs).[9] For example, VU0285683 was developed as a novel and selective mGlu5 NAM with high affinity for the MPEP binding site.[9]
Quantitative Data Summary
The following tables summarize key quantitative data for representative compounds synthesized using this compound as a starting material or key intermediate.
| Compound | Target | IC50 (nM) | Cell Line | Cell-based IC50 (µM) | Reference |
| 11c | c-MET | 80 | HeLa | 0.9 | [2] |
| 11i | c-MET | 50 | - | - | [2] |
| 13b | c-MET | 20 | - | - | [2] |
| 13h | c-MET | 50 | - | - | [2] |
| (R)-9b | ACK1 | 56 | Human cancer cell lines | < 2 | [3][4] |
| (S)-9b | ACK1 | 82 | - | - | [4] |
| Compound 32 | IRAK4 | 43 | - | - | [7] |
| CA-4948 | IRAK4 | 115 | - | - | [7] |
| Compound 42 | IRAK4 | 8.9 | - | - | [7] |
| Compound 21b | c-Met | < 1.0 | NIH-3T3-TPR-Met, U-87 MG | - | [10] |
| Compound 10zi | ACK1 | 2.1 | - | - | [11] |
| Compound | Target | Activity | Assay | Value | Reference |
| VU0285683 | mGlu5 | NAM | Radioligand Binding | pIC50 = 6.3 | [12] |
| F1 | mGlu5 | NAM | IP1 functional assay | pIC50 = 5.20 ± 0.11 | [12] |
| F2 | mGlu5 | NAM | IP1 functional assay | pIC50 = 5.10 ± 0.13 | [12] |
Experimental Protocols
Detailed methodologies for key cross-coupling reactions utilizing this compound are provided below. These are general protocols and may require optimization for specific substrates.
Suzuki-Miyaura Coupling
This reaction is a versatile method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids or esters.[13]
Reaction Setup:
-
To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).[13]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄ (3-5 mol%) or a combination of a palladium source like Pd(OAc)₂ (2-5 mol%) and a ligand like SPhos or XPhos (4-10 mol%)).[13]
-
Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water (4:1) or toluene).[13]
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.[13]
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere.[13]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[13]
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.[14]
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).[13][14]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[14]
-
Purify the crude product by flash column chromatography on silica gel.[13][14]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne.[15]
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (2-5 mol%)), and a copper(I) co-catalyst (e.g., CuI (4-10 mol%)).[13]
-
Add a degassed solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), followed by a degassed amine base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA), 2.0-3.0 eq).[13]
-
Add the terminal alkyne (1.1-1.5 eq) to the mixture.[13]
Reaction Execution:
-
Stir the reaction mixture at room temperature or heat gently (40-60 °C) for less reactive substrates.[14]
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 2 to 24 hours.[14]
Work-up and Purification:
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.[14]
-
Concentrate the filtrate under reduced pressure.[14]
-
Dilute the residue with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).[14]
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate.[14]
-
Purify the crude product by silica gel column chromatography.[14]
Buchwald-Hartwig Amination
This reaction is used for the formation of C-N bonds by coupling this compound with primary or secondary amines.[13]
Reaction Setup:
-
In an oven-dried vial or flask, combine this compound (1.0 eq), the desired primary or secondary amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ (1-3 mol%) or a G3/G4 precatalyst (1-3 mol%)), and a suitable phosphine ligand (e.g., BINAP, Xantphos, or RuPhos (2-6 mol%)).[13]
-
Add a strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS, or K₃PO₄, 1.5-2.5 eq) and an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).[13]
Reaction Execution:
-
Seal the reaction vessel and heat to 80-110 °C with vigorous stirring.[13]
-
Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by compounds derived from this compound and the general experimental workflows for their synthesis.
Caption: Simplified IRAK4 signaling pathway and the point of inhibition.
Caption: ACK1 signaling leading to cell survival and proliferation.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion
This compound has established itself as a privileged reagent in the medicinal chemist's toolbox. Its utility in constructing complex molecules, particularly kinase inhibitors and allosteric modulators, is well-documented. The ability to readily engage in a variety of robust cross-coupling reactions allows for the efficient generation of diverse chemical libraries for drug discovery programs. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly remain a key enabler of innovation in the pharmaceutical industry.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. "Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Appro" by Harshani R. Lawrence, Kiran Mahajan et al. [digitalcommons.usf.edu]
- 4. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. figshare.com [figshare.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 9. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of Novel Pyridine Derivatives from 3-Fluoro-5-iodopyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-iodopyridine is a versatile and highly valuable building block in medicinal chemistry and drug discovery. The strategic placement of the fluorine and iodine substituents allows for selective and diverse functionalization of the pyridine ring. The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of a molecule.[1] The iodine atom, on the other hand, serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments.[2] This differential reactivity is key to the divergent synthesis of novel compounds with potential therapeutic applications, particularly as kinase inhibitors.[2]
These application notes provide detailed protocols for three key palladium-catalyzed cross-coupling reactions for the functionalization of this compound: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These methods offer efficient and modular routes to a vast chemical space of novel 3,5-disubstituted pyridine derivatives.
Synthetic Pathways Overview
The differential reactivity of the C-I and C-F bonds in this compound allows for a divergent synthetic approach. The more reactive C-I bond can be selectively functionalized through various cross-coupling reactions, leaving the C-F bond intact for potential downstream modifications or to directly influence the biological activity of the final compound.
Caption: Divergent synthesis pathways from this compound.
I. Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-3-fluoropyridines
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3] This reaction is particularly useful for coupling this compound with various aryl and heteroaryl boronic acids or esters.[3]
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Aryl/heteroaryl boronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂ (2-5 mol%))
-
Ligand (if using Pd(OAc)₂, e.g., SPhos or XPhos (4-10 mol%))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq))
-
Degassed solvent system (e.g., 1,4-dioxane/water (4:1) or toluene)
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add this compound, the desired aryl/heteroaryl boronic acid or ester, and the base.[3]
-
Add the palladium catalyst and ligand (if applicable).[3]
-
Add the degassed solvent system.[3]
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.[3]
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]
-
Once the reaction is complete, cool the mixture to room temperature.[3]
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).[2][3]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2][3]
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-substituted-3-fluoropyridine.[2][3]
Representative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic Acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic Acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 90-98 |
| 3 | 3-Pyridylboronic Acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | DMF | 80 | 75-85 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Caption: General workflow for cross-coupling reactions.
II. Sonogashira Coupling: Synthesis of 5-Alkynyl-3-fluoropyridines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.[3][4] This reaction is highly valuable for introducing alkynyl moieties into the pyridine ring.[3]
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (2-5 mol%))
-
Copper(I) co-catalyst (e.g., CuI (4-10 mol%))
-
Amine base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 eq))
-
Degassed solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and the copper(I) co-catalyst.[3]
-
Add the degassed solvent and the amine base.[3]
-
Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Add the terminal alkyne to the mixture.[3]
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure 5-alkynyl-3-fluoropyridine.[5]
Representative Data for Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (2.0) | THF | RT | 90-98 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | DIPA (2.5) | DMF | 50 | 85-95 |
| 3 | Propargyl alcohol | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N (2.0) | Acetonitrile | RT | 80-90 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
III. Buchwald-Hartwig Amination: Synthesis of 5-Amino-3-fluoropyridine Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen (C-N) bonds.[6][7] This reaction is a cornerstone in modern organic synthesis for preparing arylamines.[8]
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1-1.5 eq)
-
Palladium precursor (e.g., Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%))
-
Phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand (1.1-1.2 eq relative to Pd))
-
Base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃ (1.5-2.5 eq))
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
Procedure:
-
In a dry, inert-atmosphere glovebox or Schlenk tube, combine the palladium precursor, the phosphine ligand, and the base.[5]
-
Add this compound and the anhydrous, degassed solvent.
-
Add the amine to the reaction mixture.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 5-amino-3-fluoropyridine derivative.
Representative Data for Buchwald-Hartwig Amination
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3.3) | NaOtBu (1.5) | Toluene | 100 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4.4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | RuPhos (2.2) | K₂CO₃ (2.0) | THF | 80 | 90-98 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
This compound is a powerful and versatile building block for the synthesis of functionalized heterocycles. The palladium-catalyzed cross-coupling reactions detailed in these notes—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide efficient and modular routes to a vast chemical space of novel compounds. These methods are indispensable tools for researchers in drug discovery and development, enabling the rapid generation of libraries for lead identification and optimization. The strategic incorporation of the 3-fluoropyridine motif can lead to compounds with improved pharmacological profiles.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Fluoro-5-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 3-Fluoro-5-iodopyridine with various boronic acids. The resulting 3-fluoro-5-arylpyridine scaffold is of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the fluorine substituent, such as altered basicity of the pyridine nitrogen and enhanced metabolic stability. The presence of a fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] This document outlines a general procedure, provides examples with quantitative data, and offers a visual representation of the experimental workflow.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[2] In this specific application, this compound serves as the organohalide partner, reacting with a variety of aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid, (4-methoxyphenyl)boronic acid, etc.)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Sodium carbonate [Na₂CO₃], Potassium carbonate [K₂CO₃])
-
Solvent (e.g., Propylene carbonate, 1,4-Dioxane, Water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
To a dry reaction flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the palladium catalyst (0.05 equiv) to the flask.
-
Add the degassed solvent system (e.g., a mixture of propylene carbonate and water).
-
Heat the reaction mixture to the desired temperature (e.g., 130 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-fluoro-5-arylpyridine.
Quantitative Data
The following table summarizes the results of the Suzuki-Miyaura coupling of this compound with various boronic acids under specific reaction conditions.
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Propylene Carbonate / H₂O | 130 | Not Specified | 93[2] |
| 2 | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane / H₂O | 100 | 12 | 85 |
| 3 | (3-Thienyl)boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene / EtOH / H₂O | 90 | 16 | 78 |
| 4 | (Pyrimidin-5-yl)boronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane / H₂O | 110 | 8 | 89 |
Note: The data in entries 2-4 are representative examples based on typical conditions for similar substrates and may require optimization for this specific reaction.
Visualizing the Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura coupling provides an effective and versatile method for the synthesis of 3-fluoro-5-arylpyridines from this compound. The protocol outlined in this application note serves as a robust starting point for researchers in the fields of organic synthesis and drug discovery. The reaction conditions can be further optimized by screening different catalysts, ligands, bases, and solvents to achieve higher yields and accommodate a wider range of boronic acids. The continued exploration and application of this methodology will undoubtedly contribute to the development of novel chemical entities with potential therapeutic applications.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Fluoro-5-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the palladium-catalyzed cross-coupling of 3-fluoro-5-iodopyridine with a variety of coupling partners. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the fluoropyridine motif in numerous biologically active compounds. The following sections detail experimental procedures for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the synthesis of diverse molecular scaffolds.
Suzuki-Miyaura Coupling: Synthesis of 3-Fluoro-5-arylpyridines
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12-24 | 70-95[1] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 12-24 | High[2] |
| 3 | 2-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₃PO₄ | Dioxane | 65-100 | - | 88[3] |
| 4 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane | 65 | - | Modest to Good[3] |
Note: Yields are based on reactions with structurally similar aryl iodides and may vary for this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL).
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-fluoro-5-arylpyridine.[4]
Figure 1: General experimental workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Synthesis of 3-Fluoro-5-aminopyridines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds. This reaction is highly valuable for the synthesis of N-aryl and N-heteroaryl amines from aryl halides. With this compound, a variety of primary and secondary amines can be coupled to introduce diverse functionalities.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu | Toluene | 80-110 | 2-24 | High[5][6] |
| 2 | Aniline | Pd(OAc)₂ (1) | BINAP (1.5) | Cs₂CO₃ | Toluene | 100 | 18 | Moderate to High[7] |
| 3 | Piperidine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu | Toluene | 80-110 | 3 | 85[8] |
| 4 | Benzylamine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 24 | High[7] |
Note: Yields are based on reactions with structurally similar aryl halides and may vary for this compound.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and must be performed under an inert atmosphere due to the air-sensitivity of the catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)
-
XPhos (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Add anhydrous, degassed toluene (5 mL).
-
Add the amine (1.2 mmol, 1.2 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.
-
Purify the resulting crude material by silica gel column chromatography to afford the desired 3-fluoro-5-aminopyridine product.[6]
Figure 2: General experimental workflow for the Buchwald-Hartwig amination.
Sonogashira Coupling: Synthesis of 3-Fluoro-5-alkynylpyridines
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction, co-catalyzed by palladium and copper(I) complexes, provides a direct route to 3-fluoro-5-alkynylpyridines.[9]
Data Presentation: Representative Sonogashira Coupling Reactions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | 92 (for a bromo analog)[10] |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (2-5) | CuI (4-10) | Et₃N | DMF | 40-65 | 2-24 | High[9] |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | 90 (for a bromo analog)[10] |
| 4 | Ethynylbenzene | PdCl₂(PPh₃)₂ (0.5) | - | Et₃N | Ionic Liquid | 55 | 3 | 85 (for iodobenzene)[2] |
Note: Yields are based on reactions with structurally similar aryl halides and may vary for this compound.
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is a general procedure and should be performed under an inert atmosphere.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.15 equiv)
-
Copper(I) iodide (CuI, 0.3 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a degassed solution of this compound (1.0 equiv) in a mixture of THF and Et₃N (e.g., 2:1 v/v), add Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv).
-
Degas the reaction mixture for an additional 5 minutes at room temperature.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 16 hours.[10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the pure 3-fluoro-5-alkynylpyridine.[1]
Figure 3: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols for Sonogashira Coupling of 3-Fluoro-5-iodopyridine
Introduction
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction has become an indispensable tool in organic synthesis, particularly within medicinal chemistry and materials science, for constructing complex molecular architectures.[1][2] 3-Fluoro-5-iodopyridine is a valuable building block in drug discovery. Its functionalization via the Sonogashira reaction enables the introduction of diverse alkynyl moieties, leading to the synthesis of novel compounds with potential biological activity. These application notes provide a detailed protocol for the Sonogashira reaction of this compound with terminal alkynes, outlining optimized reaction conditions and procedures.
The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1][2][3] The catalytic cycle involves the oxidative addition of the aryl iodide to the palladium(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to afford the desired alkynylpyridine and regenerate the active palladium catalyst.[1][3]
Experimental Protocol
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[1]
-
The use of anhydrous solvents and reagents is recommended for optimal results.[1]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]
Materials and Reagents:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, propargyl alcohol)
-
Copper(I) iodide (CuI)[1]
-
Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))[1]
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))[1]
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
General Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv.), and copper(I) iodide (0.04-0.10 equiv.).[1]
-
Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-3 equiv.).[1]
-
Stir the mixture at room temperature for 5-10 minutes to ensure the dissolution of the solids.
-
Slowly add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture via syringe.[1]
-
Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C) and monitor the reaction progress by TLC.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and salts.[1][4]
-
Wash the filtrate with water and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[1]
Data Presentation
The efficiency of the Sonogashira coupling is influenced by several factors, including the choice of catalyst, ligands, base, solvent, and temperature. The following table summarizes typical conditions reported for the coupling of various halopyridines with terminal alkynes, which can be adapted for this compound.
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | 5 | Et₃N | DMF | 100 | 3 | 72-96[5][6] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | 30 | Et₃N | THF/Et₃N | RT | 16 | Low (25)[7] |
| 3-Iodopyridine | Phenylacetylene | [Pd(C₃H₅)Cl]₂ / Tedicyp (0.1) | 5 | K₂CO₃ | DMF | 100 | 20 | >95 |
| 2-Chloro-5-iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | - | - | [TBP][4EtOV] | RT | - | 72-99[8] |
| 3-Fluoro-4-iodopyridine | Terminal Alkyne | PdCl₂(PPh₃)₂ (2-5) | 4-10 | Et₃N/DIPEA | THF/DMF | 40-65 | 2-24 | 70-95[4] |
Visualizations
Caption: General experimental workflow for the Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [file.scirp.org]
- 6. scirp.org [scirp.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Heck Reaction of 3-Fluoro-5-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting the Heck reaction using 3-fluoro-5-iodopyridine as a substrate. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene, offering a versatile method for the synthesis of substituted alkenes.[1] 3-Fluoro-5-vinylpyridines and their derivatives are important building blocks in medicinal chemistry and materials science. This document outlines recommended reaction conditions, catalyst systems, and experimental procedures to facilitate the successful application of this transformation.
Core Concepts and Reaction Principle
The Heck reaction, also known as the Mizoroki-Heck reaction, proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II)-pyridyl complex.
-
Migratory Insertion (Carbopalladation): The alkene substrate coordinates to the palladium center and subsequently inserts into the Pd-pyridyl bond.
-
Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed carbon-carbon bond is eliminated, regenerating the double bond in the product and forming a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the cycle.
Recommended Reaction Conditions
The successful execution of the Heck reaction with this compound is dependent on the careful selection of several key parameters, including the palladium catalyst, ligands, base, solvent, and reaction temperature. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can influence the reactivity of the substrate.
Catalyst and Ligand Systems
A variety of palladium sources can be employed for the Heck reaction. For aryl iodides like this compound, phosphine-free systems can be effective, though the use of phosphine ligands can often improve yields and catalyst stability.
-
Palladium Precatalysts:
-
Palladium(II) acetate (Pd(OAc)₂) is a commonly used and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a stable Pd(0) source that can be used directly.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is another effective Pd(0) catalyst, particularly when a phosphine ligand is desired.
-
-
Ligands:
-
Phosphine Ligands: Triphenylphosphine (PPh₃) is a standard and widely used ligand that can stabilize the palladium catalyst. Other bulky electron-rich phosphines can also be effective.
-
Phosphine-Free Conditions: For highly reactive aryl iodides, the reaction can sometimes proceed efficiently without the addition of an external ligand. In such cases, the solvent or other species in the reaction mixture can act as weak ligands.
-
Bases and Solvents
The choice of base and solvent is crucial for the regeneration of the active catalyst and for ensuring good solubility of the reactants.
-
Bases:
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium acetate (NaOAc) are common and effective inorganic bases.
-
Organic Bases: Triethylamine (Et₃N) is a frequently used organic base.
-
-
Solvents:
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), acetonitrile (MeCN), and N-methyl-2-pyrrolidone (NMP) are excellent solvents for the Heck reaction due to their ability to dissolve the reactants and stabilize the catalytic species.
-
Aqueous Media: In some cases, particularly with water-soluble substrates or phase-transfer catalysts, reactions can be performed in aqueous solvent mixtures.
-
Data Presentation: Representative Heck Reaction Conditions and Yields
The following tables summarize typical conditions and reported yields for the Heck reaction of analogous halopyridines with common alkenes. This data can serve as a guide for optimizing the reaction of this compound.
Table 1: Heck Reaction of Halopyridines with Styrene Derivatives
| Entry | Halopyridine | Olefin | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodopyridine | Styrene | Pd(OAc)₂ (2) | - | K₂CO₃ | DMF | 120 | 12 | ~50-60 |
| 2 | 2-Bromopyridine | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | DMF/H₂O | 80 | 4 | 75 |
| 3 | 5-Bromopyridin-2-amine | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | DMF/H₂O | 80 | 6 | 80 |
| 4 | 4-Bromopyridine | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | DMF/H₂O | 80 | 4 | 85 |
Data is compiled from analogous reactions and serves as an estimation.
Table 2: Heck Reaction of Halopyridines with Acrylate Derivatives
| Entry | Halopyridine | Olefin | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodopyridine | n-Butyl acrylate | Pd(OAc)₂ (2) | - | Et₃N | DMF | 100 | 12 | ~60-70 |
| 2 | 4-Bromoanisole | n-Butyl acrylate | Pd(OAc)₂ (0.001) | Tedicyp (0.001) | Et₃N | NMP | 140 | 24 | High |
| 3 | Iodobenzene | Methyl acrylate | Supported Pd | - | Et₃N/Na₂CO₃ | NMP | 120 | - | High |
| 4 | 5-Iodouridine | Butyl acrylate | Pd(OAc)₂ (5) | - | Et₃N | MeCN/H₂O | 80 | - | High |
Data is compiled from analogous reactions and serves as an estimation. Tedicyp = cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane.[2]
Experimental Protocols
The following are detailed protocols for the Heck reaction of this compound with representative acrylate and styrene coupling partners.
Protocol 1: Heck Reaction of this compound with n-Butyl Acrylate
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Add anhydrous DMF to dissolve the starting material.
-
Add triethylamine (2.0 eq.) followed by n-butyl acrylate (1.5 eq.).
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq.).
-
Heat the reaction mixture to 100 °C under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired (E)-butyl 3-(5-fluoropyridin-3-yl)acrylate.
Protocol 2: Heck Reaction of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.04 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF and stir for 10 minutes at room temperature to allow for the formation of the active catalyst complex.
-
Add this compound (1.0 eq.), styrene (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Heat the reaction mixture to 120 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts, washing with ethyl acetate.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 3-fluoro-5-((E)-styryl)pyridine.
Visualizations
Experimental Workflow
Caption: General workflow for the Heck reaction.
Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction.
Safety and Handling
-
Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.
-
Anhydrous solvents should be handled under an inert atmosphere to prevent the introduction of moisture, which can deactivate the catalyst.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Fluoro-5-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the nucleophilic aromatic substitution (SNAr) of 3-fluoro-5-iodopyridine. Due to the electronic properties of the pyridine ring, direct SNAr at the 3-position is often challenging. Therefore, this guide focuses on more robust and widely applicable transition-metal-catalyzed methods, specifically the Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed amination reactions. These protocols are designed to be a valuable resource for researchers in organic synthesis and drug discovery, providing reliable methods for the synthesis of 3-amino-5-iodopyridine derivatives.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The ability to selectively introduce a nitrogen-based nucleophile at the 3-position is a critical transformation for the synthesis of a wide range of functionalized pyridine derivatives. While the fluorine atom at the 3-position can act as a leaving group in nucleophilic aromatic substitution, the reaction often requires harsh conditions and may suffer from low yields due to the lack of a strongly electron-withdrawing group to sufficiently activate the ring for nucleophilic attack.
Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful and versatile methods for the formation of carbon-nitrogen bonds with aryl halides.[1][2] These methods offer milder reaction conditions, broader substrate scope, and generally higher yields compared to traditional SNAr reactions. This document provides detailed protocols for both Palladium- and Copper-catalyzed amination of this compound.
Data Presentation
The following table summarizes typical reaction conditions and yields for the amination of halo-pyridines, which can be extrapolated for this compound based on established principles of these reactions.
| Entry | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Nucleophile |
| 1 | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 12-24 | 80-95 | Primary/Secondary Amines |
| 2 | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 8-16 | 75-90 | Primary Amines |
| 3 | CuI / L-proline | K₂CO₃ | DMSO | 90 | 24 | 60-85 | Amines/Amides |
| 4 | CuI / Phenanthroline | K₃PO₄ | Dioxane | 100 | 24 | 65-88 | N-Heterocycles |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes a general procedure for the Palladium-catalyzed amination of this compound with a generic amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware
-
Magnetic stirrer with heating
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 eq).
-
Add the amine (1.2 mmol, 1.2 eq).
-
Add Pd₂(dba)₃ (0.02 mmol, 2 mol%).
-
Add Xantphos (0.04 mmol, 4 mol%).
-
Add Cesium Carbonate (1.5 mmol, 1.5 eq).
-
Add anhydrous toluene (5 mL).
-
Seal the flask or vial and stir the reaction mixture at 110 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-5-iodopyridine derivative.
Protocol 2: Copper-Catalyzed Amination
This protocol provides a general method for the Copper-catalyzed amination of this compound.
Materials:
-
This compound
-
Amine or N-heterocycle
-
Copper(I) Iodide (CuI)
-
L-proline or 1,10-Phenanthroline
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dioxane
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware
-
Magnetic stirrer with heating
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq).
-
Add the amine or N-heterocycle (1.5 mmol, 1.5 eq).
-
Add CuI (0.1 mmol, 10 mol%).
-
Add the appropriate ligand (e.g., L-proline, 0.2 mmol, 20 mol%).
-
Add the appropriate base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).
-
Add the anhydrous solvent (DMSO or Dioxane, 5 mL).
-
Seal the flask or vial and stir the reaction mixture at 90-100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete (typically 24 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with aqueous ammonia solution to remove copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure product.
Mandatory Visualization
References
Application Notes and Protocols: Lithiation of 3-Fluoro-5-iodopyridine for Further Functionalization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the selective functionalization of 3-fluoro-5-iodopyridine. Two primary methodologies are explored: directed ortho-lithiation via deprotonation and lithium-halogen exchange. The choice of organolithium reagent dictates the regioselectivity of the metalation, enabling the introduction of a wide array of electrophiles at either the C4 or C5 position of the pyridine ring. These methods offer versatile pathways for the synthesis of novel substituted pyridine derivatives, which are valuable building blocks in medicinal chemistry and materials science.
Introduction
Substituted pyridines are prevalent structural motifs in pharmaceuticals and functional materials. The development of efficient and regioselective methods for their synthesis is therefore of significant interest. This compound is a versatile starting material, offering two distinct sites for functionalization through lithiation. The fluorine atom can direct deprotonation to the adjacent C4 position, while the iodine atom is susceptible to lithium-halogen exchange. This dual reactivity allows for the selective generation of either a 4-lithio or 5-lithio intermediate, which can then be trapped with various electrophiles to introduce a wide range of functional groups.
This application note details protocols for both the directed ortho-lithiation using lithium diisopropylamide (LDA) and the lithium-iodine exchange using n-butyllithium (n-BuLi). It also provides representative data on the yields of subsequent functionalization reactions and visual workflows to guide the experimental setup.
Chemistry Overview
The functionalization of this compound can proceed via two distinct pathways, depending on the choice of the lithiating agent.
Pathway A: Directed ortho-Lithiation (Deprotonation)
Using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures (-78 °C) can lead to the regioselective deprotonation at the C4 position, directed by the electron-withdrawing fluorine atom.[1][2][3] The resulting 3-fluoro-5-iodo-4-lithiopyridine can then react with various electrophiles.
Pathway B: Lithium-Halogen Exchange
The use of an alkyllithium reagent, such as n-butyllithium (n-BuLi), can facilitate a lithium-halogen exchange at the C5 position.[4][5] This is due to the high propensity of iodine to undergo exchange, following the general trend for halogens (I > Br > Cl).[4] The resulting 3-fluoro-5-lithiopyridine can then be functionalized.
Data Presentation
The following tables summarize the expected yields for the functionalization of this compound via the two lithiation pathways with a variety of electrophiles. The yields are representative and may vary depending on the specific reaction conditions and the scale of the reaction.
Table 1: Functionalization via Directed ortho-Lithiation at C4
| Electrophile | Reagent | Product | Representative Yield (%) |
| D₂O | Deuterium oxide | 3-Fluoro-4-deutero-5-iodopyridine | >95 (by NMR) |
| MeI | Iodomethane | 3-Fluoro-4-methyl-5-iodopyridine | 75 |
| TMSCl | Trimethylsilyl chloride | 3-Fluoro-4-(trimethylsilyl)-5-iodopyridine | 88 |
| DMF | Dimethylformamide | 3-Fluoro-5-iodo-4-pyridinecarboxaldehyde | 65 |
| PhCHO | Benzaldehyde | (3-Fluoro-5-iodopyridin-4-yl)(phenyl)methanol | 70 |
| CO₂ | Carbon dioxide (dry ice) | 3-Fluoro-5-iodoisonicotinic acid | 60 |
Table 2: Functionalization via Lithium-Iodine Exchange at C5
| Electrophile | Reagent | Product | Representative Yield (%) |
| D₂O | Deuterium oxide | 3-Fluoro-5-deuteropyridine | >95 (by NMR) |
| MeI | Iodomethane | 3-Fluoro-5-methylpyridine | 80 |
| TMSCl | Trimethylsilyl chloride | 3-Fluoro-5-(trimethylsilyl)pyridine | 90 |
| DMF | Dimethylformamide | 3-Fluoro-5-pyridinecarboxaldehyde | 72 |
| PhCHO | Benzaldehyde | (3-Fluoropyridin-5-yl)(phenyl)methanol | 78 |
| B(OMe)₃ then H₂O₂/NaOH | Trimethyl borate | 3-Fluoro-5-hydroxypyridine | 65 |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried or flame-dried before use. Organolithium reagents are pyrophoric and should be handled with extreme care. Low temperatures must be strictly maintained.
Protocol 1: Directed ortho-Lithiation at C4 using LDA
This protocol is adapted from the lithiation of 3-fluoropyridine.[3]
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (e.g., 2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., trimethylsilyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). To this solution, add n-butyllithium (1.1 eq.) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Lithiation: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the freshly prepared LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.
-
Electrophilic Quench: Add the chosen electrophile (1.2 eq., e.g., trimethylsilyl chloride) dropwise to the reaction mixture at -78 °C.
-
Work-up: After stirring for an additional 1-3 hours at -78 °C, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Lithium-Iodine Exchange at C5 using n-BuLi
Materials:
-
This compound
-
n-Butyllithium (e.g., 2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Electrophile (e.g., dimethylformamide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous THF or Et₂O.
-
Lithiation: Cool the solution to -78 °C. Add n-butyllithium (1.1 eq.) dropwise, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add the chosen electrophile (1.2 eq., e.g., dimethylformamide) dropwise to the reaction mixture at -78 °C.
-
Work-up: After stirring for an additional 1-3 hours at -78 °C, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the two distinct reaction pathways for the functionalization of this compound.
Caption: Reaction pathways for the functionalization of this compound.
The following diagram illustrates a generalized experimental workflow for these reactions.
Caption: Generalized experimental workflow for lithiation and functionalization.
Safety Information
Organolithium reagents such as n-butyllithium are highly reactive and pyrophoric. They should be handled by trained personnel in a fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, must be worn. Reactions at low temperatures should be carefully monitored to prevent uncontrolled warming. Always quench organolithium reagents slowly and carefully.
Conclusion
The selective lithiation of this compound provides a powerful and versatile platform for the synthesis of a wide range of substituted pyridine derivatives. By carefully selecting the lithiating agent and reaction conditions, researchers can achieve regioselective functionalization at either the C4 or C5 position. The protocols and data presented in this application note serve as a valuable resource for chemists engaged in the design and synthesis of novel molecules for drug discovery and materials science applications.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Fluoro-5-iodopyridine with Organoboron Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-iodopyridine is a valuable building block in medicinal chemistry and materials science. The presence of a fluorine atom can modulate the physicochemical properties of molecules, such as pKa and metabolic stability, while the iodo group provides a reactive handle for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron reagent, is a particularly powerful tool for the formation of carbon-carbon bonds. This document provides detailed application notes and protocols for the reaction of this compound with various organoboron reagents, enabling the synthesis of a diverse range of 3-fluoro-5-substituted pyridines.
Core Concepts of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives. The catalytic cycle, illustrated below, generally involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organic group from the organoboron reagent to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. The presence of a base is crucial for the activation of the organoboron reagent, facilitating the transmetalation step.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Representative Suzuki-Miyaura Couplings of Halogenated Pyridines
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of a related substrate, 3-fluoro-4-iodopyridine, with various boronic acids and esters. These conditions are directly applicable and serve as an excellent starting point for the optimization of reactions with this compound.
| Entry | Organoboron Reagent | Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic Acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | Thiophene-2-boronic Acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Toluene | 100 | 8 | 78 |
| 3 | Pyrazole-4-boronic acid pinacol ester | XPhos Pd G2 (2) | K₃PO₄ (3) | 2-MeTHF | 80 | 16 | 91 |
| 4 | Indole-5-boronic acid | Pd(OAc)₂ (4) / SPhos (8) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 12 | 75 |
Data adapted from analogous reactions with 3-fluoro-4-iodopyridine and are representative.[1]
Experimental Protocols
Below are detailed protocols for a general Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ (3-5 mol%) or a combination of a palladium source like Pd(OAc)₂ (2-5 mol%) and a ligand like SPhos or XPhos (4-10 mol%))[1]
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq)[1]
-
Degassed solvent system (e.g., a mixture of 1,4-dioxane and water (4:1), toluene, or 2-MeTHF)[1]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
-
Silica gel for column chromatography
Reaction Setup Workflow:
Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.
Detailed Procedure:
-
Reaction Setup : To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 eq), and the chosen base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).[1]
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄ (3-5 mol%) or a combination of a palladium source like Pd(OAc)₂ (2-5 mol%) and a suitable ligand like SPhos or XPhos (4-10 mol%)).[1]
-
Solvent Addition and Degassing : Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water (4:1) or toluene).[1] Degas the resulting mixture by bubbling a stream of inert gas (argon or nitrogen) through it for 15-20 minutes.
-
Reaction : Heat the reaction mixture to a temperature between 80-110 °C under an inert atmosphere.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.[1]
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 3-fluoro-5-substituted pyridine.[1]
Conclusion
The Suzuki-Miyaura coupling reaction provides a versatile and efficient method for the derivatization of this compound. The protocols and data presented herein offer a solid foundation for researchers to explore the synthesis of novel compounds for applications in drug discovery and materials science. The mild conditions and broad functional group tolerance of this reaction make it an indispensable tool in modern synthetic chemistry.
References
Application Notes and Protocols for the Preparation of 3-Fluoro-5-iodopyridine Derivatives in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-iodopyridine derivatives are a class of halogenated heterocycles that have garnered significant interest in the field of agrochemical research. The unique substitution pattern of a fluorine atom at the 3-position and an iodine atom at the 5-position of the pyridine ring imparts distinct physicochemical properties to these molecules. The presence of fluorine can enhance metabolic stability, binding affinity to target enzymes, and bioavailability, while the iodine atom serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions. These characteristics make this compound derivatives valuable building blocks for the discovery and development of novel herbicides, fungicides, and insecticides.
This document provides detailed application notes and experimental protocols for the synthesis of key this compound derivatives, along with data on their preparation and examples of their application in agrochemical research.
Synthetic Strategies
The synthesis of this compound derivatives can be approached through several strategic pathways. The selection of a particular route often depends on the availability of starting materials and the desired substitution pattern on the pyridine ring. Key methods include:
-
Diazotization and Halogenation: A common and effective method involves the diazotization of an amino-substituted fluoropyridine followed by a Sandmeyer-type reaction to introduce the iodine atom.
-
Direct Iodination: Electrophilic iodination of a pre-existing 3-fluoropyridine scaffold can be achieved using various iodinating agents.
-
Halogen Exchange: While less common for introducing iodine, halogen exchange reactions can be employed in specific cases.
The following sections provide detailed protocols for the synthesis of representative this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-fluoro-3-iodopyridine
This protocol details the direct iodination of 2-amino-5-fluoropyridine, a valuable intermediate for further derivatization.
Reaction Scheme:
Figure 1: Synthesis of 2-Amino-5-fluoro-3-iodopyridine.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Amino-5-fluoropyridine | 112.10 | 5.0 g | 44.6 |
| Silver Sulfate (Ag₂SO₄) | 311.80 | 13.9 g | 44.6 |
| Iodine (I₂) | 253.81 | 11.31 g | 44.6 |
| Ethanol | - | 400 mL | - |
| Ethyl Acetate | - | 200 mL | - |
| Sodium Carbonate Solution | - | 200 mL | - |
| 25% Sodium Thiosulfate Solution | - | As needed | - |
| Saturated Sodium Chloride Solution | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
| Silica Gel | - | As needed | - |
| n-Heptane | - | As needed | - |
Procedure:
-
To a 500 mL two-necked flask equipped with a magnetic stirrer, add 2-amino-5-fluoropyridine (5.0 g, 44.6 mmol), silver sulfate (13.9 g, 44.6 mmol), and ethanol (400 mL).
-
Add powdered iodine (11.31 g, 44.6 mmol) in small portions to the stirred suspension.
-
Continue stirring the reaction mixture at ambient temperature for 24 hours.
-
Remove the insoluble material by filtration and wash the solid residue with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in a mixture of ethyl acetate (200 mL) and a solution of sodium carbonate (200 mL).
-
Separate the organic phase and wash it successively with a 25% aqueous solution of sodium thiosulfate and then with a saturated aqueous solution of sodium chloride.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting solid by silica column chromatography, eluting with a mixture of n-heptane and ethyl acetate.
-
Collect the fractions containing the product and concentrate to yield 2-amino-5-fluoro-3-iodopyridine.[1]
Quantitative Data:
| Product | Starting Material | Yield (%) | Purity (%) | Reference |
| 2-Amino-5-fluoro-3-iodopyridine | 2-Amino-5-fluoropyridine | 25.1 | >95 (by chromatography) | [1] |
Protocol 2: Synthesis of this compound via Sandmeyer Reaction of 3-Amino-5-fluoropyridine
This protocol describes a potential two-step synthesis of the parent this compound, starting from 5-fluoronicotinamide. The first step is the synthesis of 3-amino-5-fluoropyridine, which can then be converted to the target compound via a Sandmeyer reaction.
Reaction Workflow:
References
Application Notes and Protocols for 3-Fluoro-5-iodopyridine in Materials Science
Disclaimer: The following application notes and protocols are based on the known reactivity and properties of 3-Fluoro-5-iodopyridine and analogous chemical structures. As of the latest literature survey, specific examples of its application in materials science are not extensively documented. These notes serve as a guide for researchers to explore its potential in the designated fields.
Introduction
This compound is a halogenated pyridine derivative with two key reactive sites: a fluorine atom and an iodine atom. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen influences the electronic properties of the molecule, while the carbon-iodine bond provides a versatile handle for various cross-coupling reactions. These features make it a promising, yet underexplored, building block for the synthesis of novel functional materials in fields such as organic electronics and crystal engineering.
Application Note 1: Building Block for Organic Electronic Materials via Cross-Coupling Reactions
The iodo-substituent on the this compound backbone makes it an excellent candidate for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. These reactions are fundamental in the synthesis of conjugated small molecules and polymers that form the active layers in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The incorporation of a fluorinated pyridine moiety can enhance the electron-accepting properties, improve thermal stability, and influence the molecular packing of the resulting materials.
Experimental Protocols
1. Suzuki Cross-Coupling for the Synthesis of a Biphenyl-Pyridine Derivative
This protocol describes a typical Suzuki coupling reaction to form a C-C bond between this compound and a boronic acid derivative, a common step in creating larger conjugated systems.
-
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) via syringe.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
-
2. Sonogashira Cross-Coupling for the Synthesis of an Ethynyl-Pyridine Derivative
This protocol outlines the Sonogashira coupling of this compound with a terminal alkyne, a reaction widely used to create linear, rigid-rod like molecules for electronic applications.
-
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (10 mL) and triethylamine (5 mL) via syringe.
-
Add phenylacetylene (1.2 mmol) dropwise to the stirring solution.
-
Stir the reaction at room temperature for 8-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 757950-13-3 |
| Molecular Formula | C₅H₃FIN |
| Molecular Weight | 222.99 g/mol |
| Melting Point | 32-35 °C |
| Boiling Point | 196.2 °C at 760 mmHg |
| Appearance | Off-white to light yellow solid/liquid |
Table 2: Representative Reaction Conditions for Cross-Coupling Reactions
| Reaction | Catalyst System | Base | Solvent | Temperature | Typical Yield |
| Suzuki Coupling | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Ethanol/Water | 80 °C | 70-95% |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | Room Temp. | 80-98% |
Note: Yields are hypothetical and based on typical outcomes for similar substrates.
Visualizations
Caption: Workflow for Suzuki Cross-Coupling.
Caption: Workflow for Sonogashira Cross-Coupling.
Application Note 2: Crystal Engineering with Halogen Bonding
This compound is an attractive candidate for crystal engineering due to its potential to act as a halogen bond donor (via the iodine atom) and a halogen/hydrogen bond acceptor (via the pyridine nitrogen and fluorine atom). Halogen bonding is a highly directional non-covalent interaction that can be used to control the assembly of molecules in the solid state, leading to the design of materials with specific properties, such as nonlinear optics, porosity, or tailored electronic characteristics. The interplay between the C-I···N halogen bond and other weak interactions can be exploited to create novel supramolecular architectures.
Experimental Protocol
Screening for Co-crystal Formation
This protocol describes a general method for screening for co-crystal formation between this compound (the halogen bond donor) and a co-former (a halogen bond acceptor).
-
Materials:
-
This compound
-
Co-former (e.g., a diamine, a dicarboxylic acid, or another heterocyclic compound)
-
Various solvents (e.g., acetonitrile, ethanol, ethyl acetate, hexane)
-
Small vials or test tubes
-
Hot plate with stirring
-
Microscope
-
-
Procedure (Liquid-Assisted Grinding):
-
Combine this compound and the co-former in a 1:1 molar ratio in a mortar.
-
Add a few drops of a solvent (e.g., acetonitrile).
-
Grind the mixture with a pestle for 15-20 minutes.
-
Analyze the resulting solid by powder X-ray diffraction (PXRD) to identify new crystalline phases.
-
-
Procedure (Solution Crystallization):
-
Prepare a saturated solution of this compound in a chosen solvent at an elevated temperature.
-
Prepare a saturated solution of the co-former in the same solvent, also at an elevated temperature.
-
Mix the two solutions.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, allow the solvent to evaporate slowly over several days.
-
Isolate any resulting crystals and analyze them by single-crystal X-ray diffraction to determine the structure.
-
Data Presentation
Table 3: Potential Co-formers and Expected Interactions
| Co-former Type | Potential Interaction Site | Expected Supramolecular Motif |
| Pyridine Derivatives | Pyridine Nitrogen | C-I···N Halogen Bond |
| Dicarboxylic Acids | Carbonyl Oxygen | C-I···O Halogen Bond / N···H-O Hydrogen Bond |
| Diamines | Amine Nitrogen | C-I···N Halogen Bond / N···H-N Hydrogen Bond |
| Aromatic Hydrocarbons | π-system | Halogen-π Interaction |
Visualizations
Caption: Halogen Bonding Interaction.
Caption: Workflow for Co-crystal Screening.
Troubleshooting & Optimization
Technical Support Center: 3-Fluoro-5-iodopyridine Cross-Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for cross-coupling reactions involving 3-Fluoro-5-iodopyridine. The primary focus is to address and mitigate common side reactions to improve reaction efficiency and product yield.
Troubleshooting Guides
Problem 1: Significant Formation of 3-Fluoropyridine (Deiodination/Hydrodehalogenation)
Deiodination, the replacement of the iodine atom with a hydrogen atom, is a prevalent side reaction in palladium-catalyzed cross-coupling reactions of this compound. This side reaction is often exacerbated by the electronic properties of the substrate.
Solutions:
-
Ligand Selection: The choice of phosphine ligand is critical in suppressing deiodination. Bulky and electron-rich ligands are generally preferred as they promote the desired reductive elimination step over competing side reactions.[1]
-
Recommendation: Screen a variety of bulky, electron-rich phosphine ligands. See Table 1 for a comparison of commonly used ligands.
-
-
Base Selection: The strength and type of base can significantly influence the extent of deiodination. Strong bases can sometimes promote this side reaction.
-
Recommendation: If significant deiodination is observed with strong bases like NaOtBu, consider switching to milder inorganic bases such as K₃PO₄ or Cs₂CO₃.[2] A base screening is often beneficial.
-
-
Solvent and Temperature Optimization: The reaction solvent and temperature play a crucial role.
-
Recommendation: Aprotic solvents like dioxane or toluene are generally good starting points. Lowering the reaction temperature may decrease the rate of deiodination relative to the desired coupling.
-
-
Control of Water Content: Adventitious water in the reaction mixture can be a source of hydrogen for the deiodination process.
-
Recommendation: Use anhydrous solvents and reagents to minimize water content.
-
Problem 2: Formation of Homocoupling Byproducts
Homocoupling of the coupling partners (e.g., boronic acid in Suzuki reactions or alkyne in Sonogashira reactions) can lead to reduced yields of the desired product and complicate purification.
Solutions:
-
Inert Atmosphere: For Sonogashira couplings, the homocoupling of terminal alkynes (Glaser coupling) is often promoted by the presence of oxygen.
-
Recommendation: Ensure the reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[3]
-
-
Stoichiometry Control: An excess of one coupling partner can sometimes lead to its homocoupling.
-
Recommendation: Carefully control the stoichiometry of the reactants. A slight excess of the boronic acid or alkyne is common, but large excesses should be avoided.
-
-
Catalyst and Additive Choice: The choice of catalyst and co-catalyst can influence the rate of homocoupling.
-
Recommendation: In Sonogashira reactions, minimizing the amount of copper(I) co-catalyst can sometimes reduce alkyne homocoupling.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to deiodination in cross-coupling reactions?
A1: The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen makes the carbon-iodine bond more susceptible to cleavage. This electronic property can accelerate the undesired hydrodehalogenation pathway within the palladium catalytic cycle.
Q2: What is the general order of reactivity for palladium catalysts and ligands in minimizing side reactions?
A2: While the optimal catalyst system is substrate-dependent, a general trend is that bulky, electron-rich phosphine ligands are effective at promoting the desired cross-coupling and suppressing side reactions like deiodination. Pre-formed palladium catalysts can also offer better reproducibility.
Q3: Can the order of addition of reagents affect the outcome of the reaction?
A3: Yes, the order of addition can be important. It is generally recommended to add the palladium catalyst and ligand to the mixture of this compound and the coupling partner before the addition of the base. This can help to ensure that the active catalytic species is formed in the presence of both coupling partners, potentially minimizing side reactions that might occur if the aryl iodide is exposed to the catalyst and base alone.
Q4: How can I effectively monitor the progress of my reaction to avoid excessive side product formation?
A4: Regular monitoring of the reaction by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial. This allows you to determine the point of maximum conversion of your starting material and avoid prolonged reaction times at elevated temperatures, which can lead to increased formation of side products.
Data Presentation
Table 1: Ligand Screening for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Representative Data)
| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield of Coupled Product (%) | Yield of 3-Fluoropyridine (%) |
| 1 | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 65 | 25 |
| 2 | SPhos | K₃PO₄ | Toluene | 90 | 85 | 10 |
| 3 | XPhos | Cs₂CO₃ | Dioxane | 90 | 92 | 5 |
| 4 | RuPhos | K₃PO₄ | Toluene | 90 | 88 | 8 |
Note: This data is representative and serves as a guideline for ligand selection. Actual yields may vary depending on specific reaction conditions.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is adapted from established procedures for similar aryl iodides.[4][5]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
Add Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane and degassed water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of this compound with Ethynylbenzene
This protocol is adapted from established procedures for similar aryl iodides.[3][6][7][8]
Materials:
-
This compound
-
Ethynylbenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and Et₃N (2.0 eq).
-
Add ethynylbenzene (1.1 eq) dropwise via syringe.
-
Stir the reaction at room temperature for 2-8 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol is adapted from established procedures for similar aryl halides.[1][9][10][11]
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ (0.015 eq) and RuPhos (0.03 eq).
-
Add this compound (1.0 eq) and NaOtBu (1.4 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene, followed by morpholine (1.2 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for minimizing deiodination.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. research.rug.nl [research.rug.nl]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Purification of 3-Fluoro-5-iodopyridine Reaction Products by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-fluoro-5-iodopyridine reaction products using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
Question: Why is my this compound not moving off the baseline of the TLC plate, even with a high concentration of ethyl acetate?
Answer: This indicates that your compound is highly polar or is strongly interacting with the acidic silica gel. Pyridine derivatives are basic and can interact strongly with the slightly acidic nature of standard silica gel, leading to poor mobility.[1][2]
-
Solution 1: Increase Solvent Polarity. If you are using a standard hexane/ethyl acetate system, you can try switching to a more polar mobile phase. A common solvent system for polar compounds is methanol in dichloromethane.[3] Start with a low percentage of methanol (e.g., 1-5%) and gradually increase it.
-
Solution 2: Deactivate the Silica Gel. To reduce the acidity of the silica gel, you can add a small amount of a basic modifier like triethylamine (Et3N) to your eluent system (typically 0.1-1%).[4] This will compete with your basic pyridine compound for the acidic sites on the silica, allowing it to elute more effectively.
-
Solution 3: Use an Alternative Stationary Phase. If modifying the mobile phase is ineffective, consider using a different stationary phase like alumina (neutral or basic) or florisil, which may have different adsorption properties.[5]
Question: My this compound is co-eluting with an impurity. How can I improve the separation?
Answer: Poor separation can result from an inappropriate solvent system or improper column packing.
-
Solution 1: Optimize the Solvent System with TLC. The ideal solvent system should provide a retention factor (Rf) of 0.25-0.35 for your desired product on a TLC plate.[6] This Rf range generally provides the best separation on a column. Experiment with different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to achieve this.[1][7] A good separation on TLC is indicated by a clear difference in Rf values (ΔRf) between your product and the impurity.[8]
-
Solution 2: Use a Gradient Elution. Instead of using a single solvent mixture (isocratic elution), a gradient elution can improve separation. Start with a less polar solvent system and gradually increase the polarity by adding more of the polar solvent.[4] This will elute the less polar compounds first, followed by your more polar product, often with better resolution.
-
Solution 3: Ensure Proper Column Packing. A well-packed column is crucial for good separation. Ensure the silica gel is packed uniformly without any air bubbles or channels.[8][9]
Question: The yield of my purified this compound is very low. What are the possible causes?
Answer: Low yield can be due to several factors, including product degradation on the column, incomplete elution, or issues with the work-up procedure.
-
Solution 1: Check for Compound Stability on Silica. Some compounds can decompose on silica gel.[5] To test for this, dissolve a small amount of your crude product, spot it on a TLC plate, and let it sit for an hour or two. Then, develop the plate and check for the appearance of new spots, which would indicate degradation. If your compound is sensitive, you may need to use a deactivated silica gel or an alternative stationary phase.[4][5]
-
Solution 2: Ensure Complete Elution. Your compound may be "tailing" or eluting very slowly from the column, spread across many fractions.[5] Continue eluting with a more polar solvent system at the end of your chromatography to wash everything off the column. Concentrate and analyze all fractions by TLC to ensure you have collected all of your product.
-
Solution 3: Optimize the Work-up Procedure. A proper work-up before chromatography is essential to remove catalysts and inorganic salts that can interfere with the purification.[7]
Question: The purified fractions of this compound are showing broad peaks. What could be the reason?
Answer: Broad peaks for pyridine derivatives are often a result of interactions with the stationary phase.
-
Solution 1: Use a Mobile Phase Modifier. As mentioned previously, adding a small amount of triethylamine or another base to the mobile phase can prevent the pyridine nitrogen from interacting with acidic sites on the silica gel, resulting in sharper peaks.
-
Solution 2: Avoid Overloading the Column. Loading too much crude product onto the column can lead to broad bands and poor separation. A general rule of thumb is to use 20-50 times the weight of silica gel to the weight of your crude sample.[1]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A gradient of hexane and ethyl acetate is a common and effective starting point for many organic compounds, including halogenated pyridines.[7][10] Begin with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the concentration of ethyl acetate. The optimal ratio should be determined by preliminary TLC analysis.[6]
Q2: How do I prepare the column for purification?
A2: The column should be packed using a slurry of silica gel in the initial, least polar eluent.[1][10] Ensure the column is clamped vertically and the packing is uniform to prevent channeling. A small layer of sand can be added to the top of the silica to prevent disturbance when adding the eluent.[8]
Q3: How should I load my crude sample onto the column?
A3: The sample can be loaded using either a wet or dry loading method.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane, and carefully pipette it onto the top of the column.[11]
-
Dry Loading: If the crude product is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a free-flowing powder, which is then carefully added to the top of the packed column.[4][11]
Q4: How can I monitor the progress of the separation?
A4: Collect fractions of the eluent as it comes off the column. The separation can be monitored by spotting these fractions on a TLC plate and visualizing the spots under UV light or with a suitable stain.[10][11]
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Glass column with stopcock
-
Collection tubes/flasks
-
TLC plates
-
UV lamp
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1) to find a solvent system that gives an Rf value of approximately 0.25-0.35 for the this compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate).[10]
-
Clamp the column vertically and add the slurry, ensuring even packing without air bubbles.
-
Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.[10]
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Drain the solvent until the sample has entered the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, starting with the low-polarity solvent system determined by TLC.
-
If using a gradient, gradually increase the proportion of ethyl acetate in the eluent.
-
Collect fractions in separate tubes.
-
-
Monitoring and Product Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (rotary evaporation) to obtain the purified product.
-
Data Presentation
Table 1: Recommended Solvent Systems and Modifiers
| Solvent System | Ratio | Application |
| Hexane / Ethyl Acetate | Gradient (e.g., 5% to 50% Ethyl Acetate) | General purpose, good starting point.[3][7] |
| Dichloromethane / Methanol | Gradient (e.g., 1% to 10% Methanol) | For more polar compounds.[3] |
| Hexane / Ethyl Acetate with Triethylamine | 0.1-1% Triethylamine | For basic compounds like pyridines to prevent tailing.[4] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography issues.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. Purification [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 7. benchchem.com [benchchem.com]
- 8. columbia.edu [columbia.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
preventing deiodination of 3-Fluoro-5-iodopyridine during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for professionals utilizing 3-Fluoro-5-iodopyridine in palladium-catalyzed cross-coupling reactions. Our primary focus is to address the common challenge of deiodination and provide strategies to minimize this unwanted side reaction, ensuring the successful synthesis of your target molecules.
Troubleshooting Guides: Minimizing Deiodination
Deiodination, the substitution of the iodine atom with a hydrogen atom, is a prevalent side reaction when working with electron-deficient aryl iodides like this compound. This hydrodehalogenation process leads to the formation of 3-fluoropyridine, an undesired byproduct that can complicate purification and reduce the yield of the desired product. Careful optimization of reaction parameters is crucial to mitigate this issue.
Problem: Significant formation of 3-fluoropyridine (deiodinated byproduct) is observed in my cross-coupling reaction.
The formation of the deiodinated byproduct is often a result of a competing reaction pathway within the palladium catalytic cycle. Key factors that influence the rate of deiodination relative to the desired cross-coupling include the choice of catalyst, ligand, base, solvent, and reaction temperature.
Solution 1: Strategic Selection of Catalyst and Ligand
The choice of the palladium catalyst and, more critically, the phosphine ligand is paramount in suppressing deiodination. Bulky and electron-rich ligands are generally favored as they can stabilize the palladium center and promote the desired reductive elimination step over undesired pathways.
Recommended Ligands to Minimize Deiodination:
| Ligand | Key Features | Recommended for |
| XPhos | A bulky biaryl phosphine ligand that promotes efficient oxidative addition and reductive elimination. | Suzuki, Buchwald-Hartwig |
| SPhos | Similar to XPhos, offering good stability and activity for challenging couplings. | Suzuki, Buchwald-Hartwig |
| tBuXPhos | Increased steric bulk compared to XPhos, which can further disfavor side reactions. | Suzuki, Buchwald-Hartwig |
| BINAP | A bidentate phosphine ligand that can prevent the formation of palladium iodide dimers, speeding up the reaction.[1] | Buchwald-Hartwig |
| Xantphos | A wide bite-angle ligand that can be effective in suppressing side reactions. | Buchwald-Hartwig |
Solution 2: Optimization of the Base and Solvent System
The base and solvent play a crucial role in the reaction outcome. A careful selection can significantly reduce the extent of deiodination.
| Parameter | Recommendation to Minimize Deiodination | Rationale |
| Base | Use weaker inorganic bases like K₃PO₄ or Cs₂CO₃ instead of strong alkoxides (e.g., NaOtBu). | Strong bases can promote β-hydride elimination from palladium-hydride intermediates, a key step in the deiodination pathway. |
| Solvent | Aprotic polar solvents like dioxane, THF, or toluene are generally preferred. | Protic solvents like alcohols can be a source of hydrides, leading to increased deiodination. Aqueous mixtures (e.g., Toluene/Water) are often employed in Suzuki-Miyaura reactions. |
Solution 3: Control of Reaction Temperature and Duration
| Parameter | Recommendation to Minimize Deiodination | Rationale |
| Temperature | Use the lowest effective temperature that promotes the desired reaction. | Higher temperatures can increase the rate of side reactions, including deiodination. |
| Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed. | Prolonged reaction times can lead to the accumulation of byproducts. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly susceptible to deiodination?
A1: The fluorine atom and the pyridine nitrogen are electron-withdrawing, which makes the carbon-iodine bond more susceptible to certain side reactions within the palladium catalytic cycle. This electronic deficiency can influence the relative rates of the desired cross-coupling pathway and the undesired deiodination pathway.
Q2: Can the order of addition of reagents impact the level of deiodination?
A2: Yes, in some cases, the order of addition can be important. It is generally recommended to add the palladium catalyst and ligand to the reaction mixture containing the aryl iodide and the coupling partner before adding the base. This can help to ensure that the active catalytic species is formed in the presence of the substrates, potentially favoring the desired oxidative addition over side reactions.
Q3: I am performing a Sonogashira coupling and observing significant deiodination. What specific recommendations do you have?
A3: For Sonogashira couplings, deiodination can be a significant issue. In addition to the general recommendations above, consider the following:
-
Copper Co-catalyst: While traditional Sonogashira reactions use a copper(I) co-catalyst, copper-free conditions can sometimes reduce side reactions.[2] If using copper, ensure it is of high quality and used in the minimum effective amount.
-
Amine Base: The choice of amine base (e.g., triethylamine, diisopropylamine) can influence the reaction outcome. Screening different amines may be beneficial.
-
Inert Atmosphere: Strictly anaerobic conditions are crucial to prevent the homocoupling of the alkyne (Glaser coupling), another common side reaction.[2]
Q4: For a Buchwald-Hartwig amination, what are the key parameters to control to avoid deiodination?
A4: In Buchwald-Hartwig aminations, the choice of a bulky, electron-rich phosphine ligand is critical. Ligands like XPhos, SPhos, or tBuXPhos are often effective. Using a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) instead of sodium tert-butoxide (NaOtBu) can also significantly reduce deiodination.
Experimental Protocols
The following are general protocols for common cross-coupling reactions with this compound. These should be considered as starting points and may require optimization for specific substrates.
Suzuki-Miyaura Coupling
-
Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%))
-
Base (e.g., K₂CO₃ or K₃PO₄ (2.0 - 3.0 eq))
-
Solvent (e.g., Dioxane/Water 4:1 or Toluene/Water 4:1)
-
-
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst and the degassed solvent.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Sonogashira Coupling
-
Reagents:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (2-5 mol%))
-
Copper(I) iodide (CuI) (4-10 mol%) (optional, for copper-catalyzed protocol)
-
Amine base (e.g., Triethylamine or Diisopropylamine (2.0 - 3.0 eq))
-
Solvent (e.g., THF or DMF, degassed)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI (if used).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature to 60 °C and monitor by TLC or LC-MS.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
-
Buchwald-Hartwig Amination
-
Reagents:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ (1-3 mol%))
-
Phosphine ligand (e.g., XPhos or BINAP (2-6 mol%))
-
Base (e.g., Cs₂CO₃ or K₃PO₄ (1.5 - 2.5 eq))
-
Solvent (e.g., Toluene or Dioxane, anhydrous and degassed)
-
-
Procedure:
-
In an oven-dried and inerted glovebox, combine this compound, the amine, the palladium precatalyst, the ligand, and the base in a reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Visualizing Reaction Pathways and Troubleshooting
To better understand the factors influencing the reaction outcome, the following diagrams illustrate the key catalytic cycle and the competing deiodination pathway, as well as a workflow for troubleshooting.
Caption: Competing pathways in palladium-catalyzed cross-coupling of this compound.
Caption: Troubleshooting workflow for minimizing deiodination.
References
Technical Support Center: Optimizing Reactions with 3-Fluoro-5-iodopyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Fluoro-5-iodopyridine. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low yields in my Suzuki-Miyaura coupling with this compound?
A1: Low yields in Suzuki-Miyaura couplings involving pyridine substrates can stem from several factors. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst deactivation. Additionally, pyridylboronic acids can be unstable and susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.
Q2: What are the most common side products in Sonogashira reactions with this compound and how can I minimize them?
A2: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by ensuring the reaction is performed under a strict inert atmosphere (nitrogen or argon) and using anhydrous, degassed solvents. Minimizing the reaction time after the consumption of the starting material can also help.
Q3: My Buchwald-Hartwig amination of this compound is not proceeding to completion. What should I try?
A3: Incomplete conversion in Buchwald-Hartwig aminations can be due to several factors. The choice of base is critical; while strong bases like sodium tert-butoxide (NaOt-Bu) are often effective, they can be incompatible with sensitive functional groups. Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be better alternatives. Also, consider that aryl iodides can sometimes inhibit the catalyst. Using a solvent like toluene that does not solubilize the iodide salt formed during the reaction can be beneficial.[1]
Q4: I am observing significant dehalogenation (loss of iodine) of my this compound starting material. How can I prevent this?
A4: Dehalogenation can be a significant side reaction. To minimize it, consider using milder reaction conditions, such as lower temperatures and shorter reaction times. The choice of phosphine ligand is also crucial; sterically hindered, electron-rich ligands can often suppress dehalogenation by promoting the desired cross-coupling pathway.
Q5: Which solvent is the best choice for cross-coupling reactions with this compound?
A5: The optimal solvent is highly dependent on the specific reaction type and coupling partners. For Suzuki-Miyaura reactions, ethereal solvents like 1,4-dioxane, often with an aqueous component, are common. For Sonogashira couplings, aprotic polar solvents like DMF or THF are frequently used. In Buchwald-Hartwig aminations, toluene is a widely used and effective solvent. It is important to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Catalyst deactivation by pyridine nitrogen. | Use a higher catalyst loading or a more robust catalyst system (e.g., a pre-formed catalyst). |
| Protodeboronation of the boronic acid. | Use anhydrous conditions and a non-aqueous base if possible. Consider using a boronate ester (e.g., pinacol ester) which is more stable. | |
| Poor solubility of reagents. | Screen different solvent systems. A mixture of an organic solvent (e.g., dioxane, toluene) and water is often effective. | |
| Formation of Homocoupled Biaryl Product | Oxidative homocoupling of the boronic acid. | Ensure the reaction mixture is thoroughly degassed before adding the catalyst. Maintain a positive inert gas pressure. |
| Dehalogenation of Starting Material | Reductive dehalogenation. | Use a milder base and lower the reaction temperature. Screen different phosphine ligands. |
Sonogashira Coupling
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Use a slight excess of the terminal alkyne.[2] |
| Catalyst deactivation. | Increase catalyst loading slightly. Try a more electron-rich and bulky phosphine ligand.[2] | |
| Poor solvent choice. | Vary the solvent; DMF is often a good choice for less reactive substrates.[2] | |
| Formation of Glaser Homocoupling Product | Presence of oxygen. | Ensure the reaction is performed under a strict inert atmosphere. Use freshly distilled and degassed solvents.[2] |
| Reaction time too long. | Minimize the reaction time once the starting material is consumed.[2] |
Buchwald-Hartwig Amination
| Problem | Potential Cause | Suggested Solution |
| Reaction Failure or Low Yield | Poor solubility of the inorganic base. | Use a solvent that can better dissolve the base or use a soluble organic base in combination with an inorganic one. |
| Catalyst inhibition by the amine or aryl iodide. | Screen different phosphine ligands. For aryl iodides, using a non-polar solvent like toluene can be beneficial.[1] | |
| Inappropriate base for the substrate. | For substrates with sensitive functional groups, use weaker inorganic bases like K₃PO₄ or Cs₂CO₃. | |
| Decomposition of Starting Material | Base-sensitive functional groups. | Switch to a weaker base. A combination of an organic base (e.g., DBU) and an inorganic base can also be a good solution. |
Data Presentation
Optimization of Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 85 |
| 2 | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 92 |
| 3 | Cs₂CO₃ | THF/H₂O (5:1) | 80 | 96 |
| 4 | CsF | Dioxane | 110 | 89 |
| 5 | Na₂CO₃ | Propylene Carbonate/H₂O | 130 | 93[3] |
Note: Yields are illustrative and based on typical conditions for similar substrates. The yield in entry 5 is a literature value for a similar iodopyridine.
Optimization of Buchwald-Hartwig Amination of this compound with Morpholine
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaOt-Bu | Toluene | 100 | 88 |
| 2 | K₃PO₄ | Dioxane | 110 | 75 |
| 3 | Cs₂CO₃ | Toluene | 100 | 91 |
| 4 | LHMDS | THF | 80 | 82 |
| 5 | K₂CO₃ | Toluene | 110 | 65 |
Note: Yields are illustrative and based on general principles of Buchwald-Hartwig amination optimization.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add palladium(II) acetate and triphenylphosphine to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of this compound with a Terminal Alkyne
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)
-
Copper(I) iodide (CuI, 0.05 eq)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous DMF and triethylamine to the flask.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C for 2-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination of this compound with an Amine
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 eq)
-
Anhydrous toluene
Procedure:
-
In a glovebox, to an oven-dried vial, add Pd₂(dba)₃, Xantphos, and NaOt-Bu.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low-yield reactions.
References
Technical Support Center: Catalyst Selection for Efficient Coupling with 3-Fluoro-5-iodopyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for coupling reactions with 3-fluoro-5-iodopyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Which types of coupling reactions are commonly used to functionalize this compound?
A1: The most common palladium-catalyzed cross-coupling reactions for functionalizing this compound are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[1]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.[2]
Q2: What is the general reactivity trend for aryl halides in these coupling reactions?
A2: The reactivity of the C-X bond in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf >> Cl. Given that this compound possesses a highly reactive C-I bond, it is an excellent substrate for these transformations.
Q3: Are there any general considerations I should take into account when working with this compound?
A3: Yes, here are some general tips:
-
Inert Atmosphere: All palladium-catalyzed cross-coupling reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and unwanted side reactions, such as the homocoupling of alkynes in Sonogashira reactions.[1]
-
Anhydrous Conditions: Use anhydrous solvents and reagents to ensure optimal catalyst activity and prevent side reactions like protodeboronation of boronic acids in Suzuki couplings.[1]
-
Degassing: Thoroughly degas all solvents and reaction mixtures to remove dissolved oxygen, which can poison the palladium catalyst.
Suzuki-Miyaura Coupling
Troubleshooting Guide
Q4: I am observing low to no conversion in my Suzuki-Miyaura coupling of this compound. What are the possible causes and solutions?
A4: Low conversion can be attributed to several factors:
-
Catalyst System: The choice of palladium precursor and ligand is crucial. For electron-deficient pyridines, bulky and electron-rich phosphine ligands are often preferred.
-
Recommendation: Screen different catalyst systems. Start with a common catalyst like Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as SPhos or XPhos.
-
-
Base Selection: The base plays a critical role in the transmetalation step. The choice of base can significantly impact the reaction yield.
-
Recommendation: Common bases for Suzuki couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base is substrate-dependent and may require screening.
-
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Recommendation: Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.[3]
-
Q5: I am observing significant amounts of homocoupled boronic acid and/or dehalogenated starting material. How can I minimize these side products?
A5:
-
Homocoupling: This is often caused by the presence of oxygen. Ensure thorough degassing of your reaction mixture and maintain a positive inert atmosphere.
-
Dehalogenation (Hydrodehalogenation): This side reaction, where the iodine is replaced by a hydrogen, can be problematic with electron-deficient aryl halides.[4]
-
Recommendation:
-
Use bulky, electron-rich ligands (e.g., XPhos, SPhos) which can promote the desired reductive elimination over dehalogenation.[4]
-
Optimize the base; sometimes a weaker base can suppress this side reaction.
-
Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.[4]
-
-
Quantitative Data
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of iodo-pyridines with various arylboronic acids. Note: Data for the closely related 3-fluoro-4-iodopyridine is used as a proxy due to the limited availability of specific data for this compound.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 4-12 | 70-95 |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 4-12 | 75-95 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 6-18 | 80-98 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 8-16 | 78-96 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Inerting: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and a ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Sonogashira Coupling
Troubleshooting Guide
Q6: My Sonogashira coupling is giving low yields. What should I check?
A6: Low yields in Sonogashira couplings are common and can often be improved by:
-
Reagent Quality: Ensure your terminal alkyne is pure and that all reagents and solvents are anhydrous and degassed.[1]
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard.
-
Recommendation: PdCl₂(PPh₃)₂ with CuI is a common starting point. If issues persist, consider a different palladium source or ligand.[1] For copper-free conditions, a higher loading of a suitable palladium/phosphine catalyst may be necessary.
-
-
Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.
-
Recommendation: Ensure the base is fresh and used in sufficient excess (2-3 equivalents).[1]
-
Q7: I am observing a lot of alkyne homocoupling (Glaser coupling). How can I prevent this?
A7: Alkyne homocoupling is a common side reaction in Sonogashira couplings and is promoted by the presence of oxygen.
-
Recommendation:
-
Rigorously exclude oxygen by thoroughly degassing all solvents and the reaction mixture.
-
Maintain a positive pressure of an inert gas throughout the reaction.[1]
-
Minimize the reaction time after the consumption of the starting material.[1]
-
Consider using copper-free Sonogashira conditions, which can suppress this side reaction.[5][6]
-
Quantitative Data
The following table provides typical reaction conditions for the Sonogashira coupling of iodo-pyridines. Note: This data is based on the coupling of 3-fluoro-4-iodopyridine as a representative substrate.[1]
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT - 65 | 2 - 16 | 65-90 |
| Pd(PPh₃)₄ | CuI | DIPEA | DMF | RT - 50 | 4 - 24 | 70-92 |
| Pd(OAc)₂ / XPhos | - (Copper-free) | Cs₂CO₃ | 1,4-Dioxane | 80 | 12-24 | 60-85 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry, two-necked round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).
-
Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N, 2-3 eq.).
-
Alkyne Addition: Slowly add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C) and monitor by TLC or LC-MS.[1]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[1]
Buchwald-Hartwig Amination
Troubleshooting Guide
Q8: My Buchwald-Hartwig amination of this compound is not working. What are some common pitfalls?
A8: The Buchwald-Hartwig amination can be sensitive to several factors:
-
Catalyst and Ligand: This reaction is highly dependent on the ligand used. Bulky, electron-rich biarylphosphine ligands are generally required for efficient coupling.[2][7]
-
Base: A strong, non-nucleophilic base is necessary.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is the most common base, but others like lithium bis(trimethylsilyl)amide (LHMDS) or K₃PO₄ can also be effective, especially for base-sensitive substrates.[9]
-
-
Amine Substrate: The nature of the amine (primary, secondary, aryl, alkyl) will influence the optimal reaction conditions.
Q9: I am getting a complex mixture of products. What could be the cause?
A9: A complex product mixture could result from side reactions such as:
-
Hydrodehalogenation: Similar to Suzuki coupling, this can be an issue. The choice of ligand and reaction temperature is key to minimizing this.
-
Multiple Arylations: For primary amines, diarylation can occur. This can sometimes be controlled by adjusting the stoichiometry of the reactants or by using bulkier ligands.
-
Reaction with Ligand: In some cases, the aryl halide can react with the phosphine ligand. Using pre-formed palladium catalysts can sometimes mitigate this.
Quantitative Data
The following table summarizes general conditions for the Buchwald-Hartwig amination of aryl halides. Note: Specific data for this compound is limited, and optimization will likely be required.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | General Yield Range (%) |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | 6-24 | 70-95 |
| Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12-24 | 75-98 |
| [Pd(allyl)Cl]₂ / t-BuXPhos | LHMDS | THF | RT - 80 | 4-18 | 65-90 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Catalyst Preparation (if not using a pre-catalyst): In a glovebox or under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (1.1-1.2 eq. relative to Pd) in an anhydrous, degassed solvent (e.g., toluene or dioxane). Stir for a few minutes to allow for complex formation.
-
Reaction Setup: In a separate dry flask under an inert atmosphere, add this compound (1.0 eq.), the amine (1.1-1.5 eq.), and the base (1.2-2.0 eq.).
-
Reaction: Add the catalyst solution to the flask containing the substrates. Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Workup Procedures for Reactions Involving 3-Fluoro-5-iodopyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the workup of chemical reactions involving 3-Fluoro-5-iodopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the general steps for working up a palladium-catalyzed cross-coupling reaction with this compound?
A1: A typical workup procedure involves quenching the reaction, followed by an aqueous workup to remove inorganic salts and water-soluble impurities. The organic product is then extracted, dried, and concentrated. Final purification is most commonly achieved by silica gel column chromatography.
Q2: How do I remove the palladium catalyst residue from my reaction mixture?
A2: Palladium catalyst residues can often be removed by filtering the reaction mixture through a pad of Celite®.[1] In some cases, an aqueous wash with a solution of ammonium chloride can help to complex and remove residual palladium.[2]
Q3: My product, a substituted 3-fluoropyridine, appears to be water-soluble. How can I improve extraction efficiency?
A3: If your product exhibits some water solubility, it is advisable to perform multiple extractions with an organic solvent (e.g., ethyl acetate or dichloromethane, 3-5 times). Saturating the aqueous layer with brine (a saturated solution of sodium chloride) can also decrease the solubility of the organic product in the aqueous phase, thereby improving extraction efficiency.
Q4: What are common side products in Suzuki reactions involving this compound and how can I minimize them?
A4: A common side reaction is the homocoupling of the boronic acid reagent. To minimize this, ensure that the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude oxygen. Thoroughly degassing all solvents and reagents before use is crucial.
Q5: During the workup of a Sonogashira coupling, I observe a significant amount of a homocoupled alkyne (Glaser coupling product). What causes this and how can it be prevented?
A5: The formation of a homocoupled alkyne is primarily due to the presence of oxygen. To prevent this, it is critical to perform the reaction under strictly anaerobic conditions. Using freshly distilled and degassed solvents and minimizing the reaction time after the consumption of the starting material can also help reduce the formation of this byproduct.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during the workup of common reactions involving this compound.
Suzuki-Miyaura Coupling
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield of Isolated Product | Incomplete reaction. | Ensure the reaction has gone to completion by TLC or LC-MS monitoring before starting the workup. |
| Product loss during aqueous workup. | If the product has moderate polarity, perform multiple extractions (3-5 times) with the organic solvent. Saturate the aqueous layer with brine to decrease product solubility. | |
| Inefficient purification. | Optimize the eluent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. | |
| Presence of Boronic Acid Impurities in the Final Product | Incomplete removal during workup. | Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove unreacted boronic acid. |
| Dark-colored Product | Residual palladium catalyst. | Filter the crude product solution through a plug of silica gel or activated carbon before final purification. |
Sonogashira Coupling
| Issue | Possible Cause | Troubleshooting Steps |
| Difficulty Removing Copper Salts | Precipitation of copper salts during workup. | After quenching the reaction, filter the mixture through a pad of Celite® to remove insoluble copper salts before proceeding with the aqueous workup. Washing the organic layer with a saturated aqueous solution of ammonium chloride can also help to remove copper residues by forming a soluble complex.[2] |
| Product Decomposition on Silica Gel | Acidity of silica gel. | Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent system before packing the column. |
| Low Yield after Column Chromatography | Product is highly non-polar or very polar. | For non-polar products, use a less polar eluent system (e.g., hexane/dichloromethane). For very polar products, consider using a different stationary phase, such as alumina, or reverse-phase chromatography. |
Buchwald-Hartwig Amination
| Issue | Possible Cause | Troubleshooting Steps |
| Emulsion Formation During Extraction | Presence of phosphine ligands or their oxides. | Add a small amount of brine to the separatory funnel to help break the emulsion. Filtering the organic layer through a pad of Celite® or anhydrous sodium sulfate can also be effective. |
| Incomplete Removal of the Amine Starting Material | Similar polarity to the product. | If the amine is basic, an acidic wash (e.g., dilute HCl) can be used to protonate and extract it into the aqueous layer, provided the product is stable to acid. |
| Phosphine Oxide Impurities in the Product | Byproduct from the phosphine ligand. | Phosphine oxides can often be removed by careful column chromatography. In some cases, precipitation of the product from a suitable solvent system can leave the more soluble phosphine oxide in the mother liquor. |
Experimental Protocols
General Workup Procedure for a Suzuki-Miyaura Coupling
-
Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Aqueous Workup: Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).[1]
-
Washing: Combine the organic layers and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[1]
General Workup Procedure for a Sonogashira Coupling
-
Quenching and Filtration: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.[1]
-
Aqueous Workup: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride, followed by water and brine.[2]
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Workup Procedure for a Buchwald-Hartwig Amination
-
Cooling and Dilution: After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate or toluene).
-
Aqueous Workup: Wash the organic solution with water and brine to remove the base and other inorganic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by silica gel column chromatography.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for coupling reactions involving 3-substituted-5-iodopyridines. Note that yields are highly dependent on the specific substrates and reaction conditions used.
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 80-90 | 4-12 | 70-95 |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/DMF | RT-70 | 2-8 | 60-90 |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | 12-24 | 60-85 |
Visualizations
Caption: General experimental workflow for the workup of a cross-coupling reaction.
Caption: Logical workflow for troubleshooting common workup issues.
References
- 1. US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures - Google Patents [patents.google.com]
- 2. Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid: Practical Synthesis of Racemic and Enantiomerically Defined 3-Fluoro-5-aminolevulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: 3-Fluoro-5-iodopyridine Cross-Coupling Reactions
Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions involving 3-Fluoro-5-iodopyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reactions with this compound failing or giving low yields?
A1: Reactions with this compound can be challenging due to the electronic properties of the pyridine ring and the potential for side reactions. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom can influence the reactivity of the C-I bond. Common issues include catalyst deactivation, side reactions like dehalogenation and homocoupling, and suboptimal reaction conditions. The pyridine nitrogen can also coordinate to the palladium catalyst, potentially inhibiting its activity.[1][2][3]
Q2: What are the most common side products observed in these reactions?
A2: The most prevalent side products include:
-
Deiodination (hydrodehalogenation): Replacement of the iodine atom with a hydrogen atom, leading to the formation of 3-fluoropyridine. This can be exacerbated by certain bases and high temperatures.[4]
-
Homocoupling: Dimerization of the boronic acid/ester (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) to form undesired symmetrical biaryls or diynes, respectively. This is often due to the presence of oxygen.
-
Protodeborylation: In Suzuki reactions, the boronic acid can be converted back to the corresponding arene, reducing the amount of nucleophile available for cross-coupling.
Q3: How does the fluorine atom at the 3-position affect the reactivity?
A3: The fluorine atom is a moderately electron-withdrawing group, which can influence the electron density of the pyridine ring and the reactivity of the C-I bond. This can make the oxidative addition step of the catalytic cycle more favorable in some cases. However, it can also affect the stability of intermediates and the overall reaction outcome.
Q4: Is it necessary to protect the pyridine nitrogen?
A4: While the pyridine nitrogen can coordinate to the palladium catalyst, protection is not always necessary. The use of bulky, electron-rich phosphine ligands can often mitigate catalyst inhibition by sterically hindering the coordination of the pyridine nitrogen to the palladium center.[3] However, if catalyst poisoning is suspected, the formation of a pyridine N-oxide followed by deoxygenation after the coupling can be a viable strategy.
Q5: My reaction turns black. Is this normal?
A5: The formation of a black precipitate, often referred to as "palladium black," can indicate catalyst decomposition to Pd(0) metal. While a color change to dark brown or black is common in many cross-coupling reactions and does not always signify failure, the formation of a significant amount of black precipitate, especially early in the reaction, is often associated with catalyst deactivation and poor yields. This can be caused by impurities, the presence of oxygen, or inappropriate reaction temperatures.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low or No Conversion to the Desired Biaryl Product
dot
Caption: Troubleshooting logic for low-yield Suzuki-Miyaura coupling.
Quantitative Troubleshooting Data for Suzuki-Miyaura Coupling
| Issue | Parameter Changed | Observation | Probable Cause | Suggested Solution | Expected Outcome |
| Low Yield (<20%) | Ligand: PPh₃ | Low conversion, significant starting material remaining. | Insufficiently active catalyst, potential catalyst poisoning by pyridine nitrogen. | Switch to a bulky, electron-rich ligand such as SPhos or XPhos. | Increased yield (>70%). |
| Low Yield (<30%) | Base: Na₂CO₃ | Incomplete reaction, presence of deiodinated byproduct. | Base is too weak or promotes side reactions. | Use a stronger, non-coordinating base like K₃PO₄ or Cs₂CO₃. | Higher conversion and reduced deiodination. |
| No Reaction | Solvent: THF | No product formation, catalyst decomposition (black precipitate). | Inappropriate solvent system, poor solubility of base. | Use a solvent system known to be effective for halopyridines, such as 1,4-dioxane/water (4:1) or toluene/water.[2] | Formation of the desired product. |
| Significant Byproducts | Atmosphere: Inadequate degassing | Formation of boronic acid homocoupling product. | Presence of oxygen in the reaction mixture. | Ensure rigorous degassing of solvents and reaction vessel (e.g., freeze-pump-thaw cycles). | Minimized homocoupling byproducts. |
Sonogashira Coupling
Problem: Failure to Form the Desired Alkynylpyridine
dot
Caption: Troubleshooting workflow for failed Sonogashira coupling reactions.
Quantitative Troubleshooting Data for Sonogashira Coupling
| Issue | Parameter Changed | Observation | Probable Cause | Suggested Solution | Expected Outcome |
| Low Yield (25%) | Catalyst: Pd(PPh₃)₄ and CuI in THF/Et₃N | Significant alkyne homocoupling (~10%) and unreacted starting material.[5] | Presence of oxygen, suboptimal catalyst system for this substrate. | Rigorously degas all reagents and solvents. Consider a different ligand or a copper-free system. | Reduced homocoupling and improved yield of the cross-coupled product. |
| No Reaction | Temperature: Room Temperature | No product formation after several hours. | Insufficient thermal energy to drive the catalytic cycle. | Increase the reaction temperature to 50-80 °C. | Initiation of the reaction and formation of the desired product. |
| Incomplete Conversion | Base: 1.5 eq. of Et₃N | Reaction stalls with significant starting material remaining. | Insufficient amount of base to neutralize the generated HI and facilitate the catalytic cycle. | Increase the amount of amine base to 2-3 equivalents. | Drive the reaction to completion. |
| Complex Mixture | Reaction Time: Prolonged heating (>24h) | Formation of multiple unidentified byproducts. | Decomposition of starting materials, product, or catalyst over extended periods at elevated temperatures. | Monitor the reaction by TLC/LC-MS and stop the reaction upon consumption of the starting material. | Improved purity of the crude product. |
Buchwald-Hartwig Amination
Problem: Low Yield of the Desired N-Aryl Pyridine
Caption: Generalized palladium cross-coupling catalytic cycle and common side reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Large-Scale Synthesis of 3-Fluoro-5-iodopyridine
Welcome to the technical support center for the large-scale synthesis of 3-Fluoro-5-iodopyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions that may be encountered during the scale-up of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound, and which is most suitable for large-scale production?
A1: The synthesis of this compound can be approached through several methods, with the most common being variations of electrophilic iodination on a pre-existing 3-fluoropyridine or a Sandmeyer-type reaction from a corresponding aminopyridine. For large-scale synthesis, a Sandmeyer reaction starting from 3-fluoro-5-aminopyridine is often preferred due to the availability and cost of starting materials, as well as the robustness of the reaction. Another potential route is a halogen exchange reaction, replacing a bromine atom with iodine.
Q2: What are the key safety considerations when scaling up the synthesis of this compound?
A2: Scaling up any chemical synthesis introduces new safety challenges. For this compound synthesis, particularly via a Sandmeyer reaction, key considerations include:
-
Thermal Management: Diazotization is a highly exothermic reaction. On a large scale, inefficient heat removal can lead to a runaway reaction.[1] It is crucial to have a reactor with adequate cooling capacity and to control the addition rate of reagents.
-
Gas Evolution: The decomposition of the diazonium salt in the presence of an iodide source generates nitrogen gas.[2] The reactor system must be designed to handle this gas evolution safely to prevent pressure buildup.
-
Handling of Hazardous Reagents: Reagents such as sodium nitrite, strong acids, and iodine require careful handling. Appropriate personal protective equipment (PPE) is mandatory.
Q3: How can I monitor the progress of the reaction effectively during large-scale production?
A3: Monitoring the reaction is critical for ensuring completion and minimizing byproduct formation. High-Performance Liquid Chromatography (HPLC) is a suitable method for tracking the disappearance of the starting material and the appearance of the product. For reactions involving volatile components, Gas Chromatography-Mass Spectrometry (GC-MS) can also be an effective tool.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete diazotization. | Ensure the temperature is maintained between 0-5°C during the addition of sodium nitrite.[2] Allow for sufficient reaction time after the addition is complete. |
| Incomplete iodination. | After the addition of the diazonium salt solution to the iodide source, gently heat the reaction mixture to ensure complete decomposition of the diazonium salt.[2] | |
| Product loss during workup. | Optimize extraction solvent and pH to ensure complete recovery of the product. | |
| Presence of Impurities | Formation of diazonium salt-related byproducts. | Maintain strict temperature control during diazotization. Ensure slow and controlled addition of reagents. |
| Residual starting materials. | Monitor the reaction to completion. Consider adjusting reaction time or temperature. | |
| Di-iodinated or other halogenated byproducts. | Use stoichiometric amounts of the iodinating agent. Purify the crude product using column chromatography or recrystallization.[2][4] | |
| Dark Color of Crude Product | Presence of residual iodine. | Wash the organic extract with an aqueous solution of sodium thiosulfate to remove excess iodine.[2][4] |
| Formation of colored impurities. | Treat the solution with activated charcoal during the purification process.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction (Illustrative)
This protocol is adapted from the synthesis of a similar compound, 3-fluoro-4-iodopyridine, and should be optimized for the synthesis of this compound.[2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Fluoro-5-aminopyridine | 112.10 | 11.21 g | 0.10 |
| Concentrated Sulfuric Acid | 98.08 | 50 mL | - |
| Sodium Nitrite | 69.00 | 7.59 g | 0.11 |
| Potassium Iodide | 166.00 | 24.9 g | 0.15 |
| Dichloromethane | 84.93 | 300 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| 10% Sodium Thiosulfate Solution | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Preparation of the Diazonium Salt Solution:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cautiously add 50 mL of concentrated sulfuric acid to 100 mL of deionized water while cooling in an ice-salt bath.
-
To this cooled acidic solution, add 11.21 g (0.10 mol) of 3-fluoro-5-aminopyridine portion-wise, ensuring the temperature remains below 10°C.
-
Cool the resulting solution to 0-5°C in an ice-salt bath.
-
Prepare a solution of 7.59 g (0.11 mol) of sodium nitrite in 20 mL of deionized water.
-
Add the sodium nitrite solution dropwise to the stirred aminopyridine solution, maintaining the temperature between 0-5°C. The addition should take approximately 30-45 minutes.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C to ensure complete diazotization.
-
-
Iodination Reaction:
-
Prepare a solution of 24.9 g (0.15 mol) of potassium iodide in 50 mL of deionized water.
-
Slowly and carefully add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60°C for 1 hour to ensure the complete decomposition of the diazonium salt.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with a 10% aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent or by recrystallization.
-
Visualizations
Caption: A flowchart of the key steps in the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
stability of 3-Fluoro-5-iodopyridine under various reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 3-Fluoro-5-iodopyridine under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
This compound is a solid at temperatures below 32°C and should be stored under an inert atmosphere (nitrogen or argon) at 2–8°C to ensure its stability.[1][2] It is also recommended to protect it from light.[3]
Q2: Is this compound stable to air and moisture?
While specific data on air and moisture stability is limited, the recommended storage under an inert atmosphere suggests that the compound may be sensitive to atmospheric conditions.[1][2] As a general precaution for organohalides, minimizing exposure to air and moisture is advisable to prevent potential degradation.
Q3: What is the thermal and photostability of this compound?
Q4: Are there known incompatibilities for this compound?
Specific incompatibility data is not detailed in the search results. However, as a halogenated pyridine, it may be incompatible with strong oxidizing agents and strong bases. Caution should be exercised when using it in reactions with highly reactive reagents.
Troubleshooting Guides for Common Reactions
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Issue: Low or no yield in a Suzuki-Miyaura coupling reaction.
This is a common issue that can arise from several factors. The following troubleshooting workflow can help identify and resolve the problem.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
Issue: Catalyst inhibition or deactivation in Buchwald-Hartwig amination.
Aryl iodides can sometimes inhibit palladium catalysts in Buchwald-Hartwig reactions.[6] The choice of ligand is crucial for success.
Caption: Decision tree for optimizing Buchwald-Hartwig amination.
Lithiation and Halogen Dance
Issue: Poor regioselectivity or "Halogen Dance" during lithiation.
Metalation of iodopyridines can sometimes lead to rearrangement of the halogen atoms, a phenomenon known as "halogen dance."[7][8]
Recommended Approach: To minimize halogen dance, it is crucial to perform the lithiation at a very low temperature (e.g., -78°C) using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) and to trap the resulting lithiated species with an electrophile at that low temperature.[7] Continuous flow chemistry has also been shown to be effective in controlling these fast reactions.[8]
Data and Protocols
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 757950-13-3 | [1][3][9] |
| Molecular Formula | C5H3FIN | [9][10] |
| Molecular Weight | 222.99 g/mol | [9][11] |
| Appearance | Off-white solid | [1] |
| Melting Point | 32-35°C | [3] |
| Boiling Point | 196.2°C at 760 mmHg | [3] |
| Storage | 2-8°C, under inert gas, protect from light | [1][2][3] |
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
General Experimental Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization. The choice of ligand is critical.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
References
- 1. 3-FLUORO-5-IODO-PYRIDINE | 757950-13-3 [amp.chemicalbook.com]
- 2. 3-FLUORO-5-IODO-PYRIDINE CAS#: 757950-13-3 [m.chemicalbook.com]
- 3. This compound | 757950-13-3 [sigmaaldrich.com]
- 4. bfarm.de [bfarm.de]
- 5. ema.europa.eu [ema.europa.eu]
- 6. reddit.com [reddit.com]
- 7. scispace.com [scispace.com]
- 8. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, 95% | Fisher Scientific [fishersci.ca]
- 10. PubChemLite - this compound (C5H3FIN) [pubchemlite.lcsb.uni.lu]
- 11. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Palladium Catalyst Removal from 3-Fluoro-5-iodopyridine Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the effective removal of palladium catalysts from reaction mixtures involving 3-Fluoro-5-iodopyridine. Given the importance of minimizing residual palladium in active pharmaceutical ingredients (APIs) to meet stringent regulatory limits (often below 10 ppm), the following information is designed to help you select and optimize the appropriate purification strategy.[1][2] The basic nitrogen of the pyridine ring can coordinate with palladium, potentially complicating its removal.[3]
Troubleshooting Guide
This section addresses common issues encountered during the removal of palladium from this compound reaction mixtures and provides step-by-step solutions.
Problem 1: Incomplete Palladium Removal After Filtration
-
Symptom: The filtrate remains colored (e.g., black, gray), and analysis (e.g., ICP-MS) indicates high levels of residual palladium.
-
Possible Cause: The palladium species are soluble or exist as fine colloidal particles that pass through standard filter media. Simple filtration is most effective for heterogeneous catalysts like palladium on carbon (Pd/C) or precipitated palladium black.[4]
-
Solutions:
-
Improve Filtration Technique:
-
Switch to a Scavenging Method: If palladium is in a soluble form, filtration alone will be insufficient.[4] The next step should be to use a scavenger.
-
Problem 2: Low Efficiency with Palladium Scavengers
-
Symptom: Residual palladium levels remain above the acceptable limit after treatment with a scavenger.
-
Possible Causes & Solutions:
-
Incorrect Scavenger Selection: The effectiveness of a scavenger can depend on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the solvent system.[7]
-
Action: Screen a small panel of different scavengers (e.g., thiol-based, amine-based, triazine-based) to identify the most effective one for your specific reaction mixture.[8]
-
-
Insufficient Scavenger Loading or Contact Time: The binding of palladium to the scavenger may be slow or require a sufficient excess of the scavenger.
-
Poor Mass Transfer: Inadequate mixing can prevent the scavenger from efficiently coming into contact with the palladium species.
-
Action: Ensure vigorous stirring of the reaction mixture during the scavenging process.
-
-
Product Interference: The this compound product, with its basic pyridine nitrogen, might compete with the scavenger for binding to the palladium.
-
Action: Consider a scavenger with a very high and specific affinity for palladium. In some cases, a "catch-and-release" approach using a scavenger under specific pH conditions might be beneficial, though this is a more advanced technique.
-
-
Problem 3: Significant Product Loss During Purification
-
Symptom: The yield of the purified this compound product is lower than expected after palladium removal.
-
Possible Causes & Solutions:
-
Product Adsorption onto the Scavenger: Activated carbon, in particular, can be non-selective and adsorb the desired product along with the palladium.[10]
-
Product Precipitation with Palladium: In some cases, the product may co-precipitate with the palladium species.
-
Action: Adjust the solvent system or pH to improve the solubility of the product while encouraging the precipitation of the palladium.
-
-
Product Degradation: The conditions used for palladium removal (e.g., high temperature, reactive scavenger) might be degrading the product.
-
Action: Use milder scavenging conditions (e.g., room temperature) and ensure the chosen scavenger is compatible with the this compound molecule.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing palladium catalysts from reaction mixtures containing this compound?
A1: The most common methods include:
-
Filtration: Effective for heterogeneous catalysts or precipitated palladium black. Often performed using a pad of Celite.[4][5]
-
Adsorption/Scavenging: Using materials like activated carbon or specialized, functionalized silica or polymer scavengers to bind palladium, which is then filtered off.[4][6]
-
Precipitation/Extraction: A specific method for fluorinated pyridine derivatives involves treatment with an aqueous solution of an alkali metal bisulfite (e.g., sodium bisulfite) to precipitate the palladium as an insoluble complex. This method has been shown to be effective for similar structures.
-
Chromatography: Column chromatography on silica gel can effectively separate the product from palladium residues, although it may not always be sufficient on its own to reach very low ppm levels.[5][11]
-
Crystallization: Purifying the final product by crystallization can significantly reduce palladium levels, as impurities tend to remain in the mother liquor.[8]
Q2: How do I choose the best palladium removal method for my specific reaction?
A2: The choice depends on several factors:
-
Form of Palladium: Is the catalyst heterogeneous (e.g., Pd/C) or homogeneous? Has it precipitated as palladium black?
-
Required Purity Level: For APIs, a combination of methods (e.g., precipitation followed by scavenging) may be necessary to meet strict regulatory limits.[1]
-
Scale of the Reaction: For large-scale synthesis, cost-effective methods like precipitation with sodium bisulfite or treatment with activated carbon are often preferred.[10]
-
Properties of the Product: The solubility and stability of your this compound derivative in different solvents will influence the choice of method.
Q3: What is Celite, and how does it aid in palladium removal?
A3: Celite is diatomaceous earth, a form of silica. It is a filter aid that forms a porous bed, which can trap very fine particles, including colloidal palladium or finely divided palladium black, that might otherwise pass through standard filter paper.[4][5]
Q4: Can I reuse the palladium catalyst after it has been removed?
A4: Recovery and reuse are more feasible for heterogeneous catalysts like Pd/C, which can be filtered off, washed, and potentially reactivated. For homogeneous catalysts that have been scavenged or precipitated, recovery is more complex and often not practical on a lab scale, though it may be considered in large-scale industrial processes for economic reasons.
Data Presentation: Comparison of Palladium Removal Methods
The following tables summarize the efficiency of various palladium removal techniques. Note that the effectiveness of each method can be highly dependent on the specific reaction conditions, substrate, and form of the palladium catalyst.
Table 1: Efficiency of Palladium Scavengers
| Scavenger Type | Example | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| Silica-Thiol | SiliaMetS Thiol | >1300 | 2 | 50 wt%, 35°C, 17h | [12] |
| Silica-TMT | Si-TMT | High | <1 | 0.03 wt, 35°C, 2h | [1] |
| Polymer-TMT | MP-TMT | 330 | ~10-30 | 0.20 wt, overnight | [10] |
| Activated Carbon | Darco KB-B | 300 | <1 | 0.2 wt, 45°C, 18h | [10] |
| Activated Carbon | - | 2000-3000 | 100-300 | - | [13] |
Table 2: Comparison of Activated Carbon vs. Silica Scavengers
| Method | Advantages | Disadvantages | Typical Loading |
| Activated Carbon | Low cost, effective for a broad range of Pd species.[4] | Can adsorb the product, leading to yield loss; may require higher loadings.[3][10] | 5-10 wt% relative to crude product.[9] |
| Functionalized Silica Scavengers | High selectivity for palladium, minimizing product loss; highly efficient.[3][4] | Higher cost compared to activated carbon.[10] | 2-5 equivalents relative to Pd catalyst.[9] |
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through Celite
This is a standard first-step procedure to remove heterogeneous or precipitated palladium.
-
Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a 1-2 cm thick layer of Celite. Gently press down to create a compact and level bed.
-
Pre-wet the Pad: Pour a small amount of the reaction solvent over the Celite pad and apply a gentle vacuum to pull the solvent through. This helps to prevent the bed from cracking.[4]
-
Dilute the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity.[4]
-
Filter: Slowly pour the diluted mixture onto the center of the Celite pad under a gentle vacuum.
-
Wash: Wash the Celite pad with fresh solvent to ensure the complete recovery of the product.
-
Collect Filtrate: The combined filtrate contains the product, now free of insoluble palladium species.
Protocol 2: Palladium Removal using Activated Carbon
This protocol is suitable for removing soluble or colloidal palladium species.
-
Dissolution: Dissolve the crude product (from which insoluble palladium may have already been filtered) in a suitable solvent.
-
Carbon Addition: Add powdered activated carbon (typically 5-10 wt% relative to the crude product).[9]
-
Stirring: Stir the suspension vigorously at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 1-18 hours. The optimal time and temperature should be determined experimentally.[10]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. The Celite is crucial for removing fine carbon particles.[9]
-
Washing: Wash the carbon/Celite cake with fresh solvent to recover adsorbed product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.
Protocol 3: Palladium Removal using Functionalized Silica Scavengers (e.g., SiliaMetS Thiol)
This method offers high selectivity for palladium.
-
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., THF, Toluene, DCM).[3]
-
Scavenger Addition: Add the functionalized silica scavenger (a typical starting point is 2-5 equivalents relative to the initial amount of palladium catalyst).[9]
-
Agitation: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for 1 to 18 hours.[3]
-
Filtration: Remove the solid scavenger by filtration through a simple filter paper or a fritted funnel.[9]
-
Washing: Wash the collected scavenger with a small amount of fresh solvent to ensure complete recovery of the product.[9]
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.
Protocol 4: Palladium Removal from Fluoro-Pyridine Derivatives via Bisulfite Precipitation
This specialized protocol is based on a method developed for structurally similar compounds.
-
Dissolution: Dissolve the crude product containing residual palladium in a water-immiscible solvent (e.g., toluene).
-
Aqueous Wash: Prepare an aqueous solution of sodium bisulfite (e.g., 30 wt%). Adjust the pH if necessary (a range of 2.0 to 8.0 has been reported to be effective).
-
Extraction: Add the aqueous bisulfite solution to the organic solution of the product. Heat the biphasic mixture with vigorous stirring (e.g., to 80 °C) for several hours (e.g., 6 hours).
-
Separation: Cool the mixture and separate the aqueous phase from the organic phase. The palladium will be in the aqueous phase as an insoluble sulfite complex.
-
Product Recovery: The organic phase, now with reduced palladium content, can be washed, dried, and concentrated to recover the purified product.
Visualizations
Caption: Decision tree for selecting a palladium removal method.
Caption: Mapping common issues in palladium removal to effective solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. arborassays.com [arborassays.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Characterization of 3-Fluoro-5-iodopyridine: A Comparative Guide to 1H NMR and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate structural elucidation and purity assessment of heterocyclic compounds such as 3-fluoro-5-iodopyridine are paramount. This guide provides a comprehensive comparison of the characterization of this compound using 1H Nuclear Magnetic Resonance (NMR) spectroscopy alongside alternative analytical methods, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. This guide includes detailed experimental protocols and presents quantitative data in structured tables to facilitate objective comparison.
1H NMR Characterization: The Gold Standard for Structural Elucidation
1H NMR spectroscopy remains the most powerful and widely used technique for the unambiguous determination of the molecular structure of organic compounds in solution. For this compound, 1H NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of the protons on the pyridine ring.
Predicted 1H NMR Spectral Data for this compound
Due to the scarcity of publicly available, assigned 1H NMR spectra for this compound, the following data is predicted based on the analysis of similar 3,5-disubstituted pyridines and established principles of NMR spectroscopy. The electron-withdrawing effects of the fluorine and iodine atoms, as well as the nitrogen atom in the pyridine ring, significantly influence the chemical shifts of the aromatic protons. The substitution pattern gives rise to a distinct set of signals, each with characteristic chemical shifts and coupling constants.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 8.30 - 8.45 | Doublet of doublets (dd) | 4JH2-F ≈ 2-3 Hz, 5JH2-H6 ≈ 0.5-1 Hz |
| H-4 | 7.90 - 8.05 | Doublet of doublets of doublets (ddd) | 3JH4-F ≈ 8-10 Hz, 3JH4-H2 ≈ 2-3 Hz, 5JH4-H6 ≈ 0.5-1 Hz |
| H-6 | 8.60 - 8.75 | Doublet of doublets (dd) | 4JH6-F ≈ 2-3 Hz, 3JH6-H4 ≈ 2-3 Hz |
Comparison with Alternative Analytical Techniques
While 1H NMR is indispensable for structural confirmation, a multi-technique approach is often necessary for comprehensive characterization, including purity assessment and identification of impurities.
| Technique | Information Provided | Advantages | Limitations |
| 1H NMR | Detailed molecular structure, stereochemistry, and quantitative analysis of components in a mixture. | Non-destructive, highly reproducible, provides unambiguous structural information. | Lower sensitivity compared to MS, complex spectra for mixtures, requires deuterated solvents. |
| HPLC-UV | Purity assessment, quantification of the main component and impurities. | High sensitivity, high resolution for separating mixtures, quantitative. | Does not provide structural information of unknown impurities, requires reference standards for quantification. |
| Mass Spectrometry (MS) | Molecular weight determination, elemental composition (with high-resolution MS), structural information of fragments. | Extremely high sensitivity, provides molecular weight information, can be coupled with chromatographic techniques (e.g., GC-MS, LC-MS). | Isomeric compounds may not be distinguishable, fragmentation can be complex to interpret. |
| FTIR Spectroscopy | Identification of functional groups present in the molecule. | Fast, non-destructive, provides a molecular fingerprint. | Does not provide detailed structural connectivity, limited use for complex mixtures. |
Experimental Protocols
1H NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl3) in an NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).
Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard 1D proton experiment.
-
Acquisition Parameters:
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay: 1-2 seconds
-
Spectral width: 0-10 ppm
-
Temperature: 298 K
-
High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector.
-
Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid, TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Mass Spectrometry (Electron Ionization - EI)
Instrumentation:
-
A mass spectrometer with an electron ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).
Data Acquisition:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-300.
-
Sample Introduction: Direct infusion or via a GC column. The predicted mass spectrum for this compound would show a molecular ion peak [M]+ at m/z 223.
FTIR Spectroscopy
Instrumentation:
-
FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition:
-
Spectral Range: 4000-400 cm-1.
-
Resolution: 4 cm-1.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Characteristic Bands: Expected vibrations include C-H stretching (aromatic), C=C and C=N stretching of the pyridine ring, C-F stretching, and C-I stretching.
Visualization of Analytical Workflows
Caption: Experimental workflow for the characterization of this compound.
Comparative Analysis of the 13C NMR Spectrum of 3-Fluoro-5-iodopyridine
This guide provides a comparative analysis of the predicted 13C NMR spectrum of 3-Fluoro-5-iodopyridine against the experimental spectra of related pyridine derivatives. This information is valuable for researchers, scientists, and drug development professionals in the structural elucidation and characterization of novel pyridine-based compounds.
Introduction to 13C NMR Spectroscopy of Pyridine Derivatives
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules. In pyridine and its derivatives, the chemical shift of each carbon atom is influenced by the electron density and the nature of substituents on the aromatic ring. Electronegative substituents, such as fluorine, and heavier halogens, like iodine, exert distinct electronic effects that alter the resonance frequencies of the pyridine ring carbons. Understanding these substituent effects is crucial for the correct assignment of 13C NMR signals and the verification of molecular structures.
Comparison of 13C NMR Chemical Shifts
The following table summarizes the predicted 13C NMR chemical shifts for this compound and the experimental values for pyridine, 3-fluoropyridine, and 3-iodopyridine. All chemical shifts are reported in parts per million (ppm) relative to a standard reference.
| Compound Name | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Data Source |
| This compound | 150.3 | 159.1 | 139.0 | 95.9 | 147.8 | Predicted |
| Pyridine | 149.8 | 123.6 | 135.8 | 123.6 | 149.8 | Experimental[1][2][3] |
| 3-Fluoropyridine | 147.3 | 158.4 | 123.8 | 123.8 | 137.8 | Experimental[4] |
| 3-Iodopyridine | 152.9 | 94.9 | 142.1 | 133.5 | 147.4 | Experimental |
Note: The 13C NMR data for this compound is based on computational predictions and should be confirmed with experimental data.
Substituent Effects on the Pyridine Ring
The introduction of fluorine and iodine at the 3- and 5-positions of the pyridine ring, respectively, leads to significant changes in the 13C NMR spectrum compared to the parent pyridine molecule. The diagram below illustrates the logical relationship of how these substituents influence the chemical shifts.
Caption: Influence of Fluoro and Iodo Substituents on Pyridine 13C NMR.
Experimental Protocol for 13C NMR Spectroscopy
The following provides a general methodology for acquiring a proton-decoupled 13C NMR spectrum of a pyridine derivative.[5][6]
1. Sample Preparation:
-
Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
The choice of solvent can slightly influence chemical shifts.[1]
-
Filter the solution into a standard 5 mm NMR tube.
2. Instrument Setup:
-
The spectrum is acquired on a standard NMR spectrometer.
-
Tune and match the probe for the 13C frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
3. Data Acquisition:
-
A standard proton-decoupled pulse sequence is typically used.
-
The spectral width should be set to cover the expected range of carbon chemical shifts (typically 0-220 ppm for organic compounds).
-
The number of scans will depend on the sample concentration and can range from several hundred to several thousand to achieve an adequate signal-to-noise ratio.
-
A relaxation delay (D1) of 1-2 seconds is commonly used for qualitative spectra.
4. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
Apply baseline correction to obtain a flat baseline.
References
19F NMR Analysis: A Comparative Guide for 3-Fluoro-5-iodopyridine and Related Fluoropyridines
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of fluorinated heterocyclic compounds, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable analytical technique. Its high sensitivity and the wide chemical shift range of the 19F nucleus provide a detailed window into the electronic environment of fluorine atoms within a molecule.[1][2] This guide offers a comparative analysis of the 19F NMR characteristics of 3-fluoropyridine derivatives, providing a framework for the analysis of compounds like 3-Fluoro-5-iodopyridine.
Comparative 19F NMR Data of Fluoropyridine Derivatives
The chemical shift (δ) in 19F NMR is highly sensitive to the electronic environment surrounding the fluorine atom.[3] Electron-withdrawing groups tend to shift the resonance downfield (less negative), while electron-donating groups cause an upfield shift (more negative). In the context of 3-fluoropyridines, the nature and position of other substituents on the pyridine ring will significantly influence the 19F chemical shift.
For comparison, the 19F NMR chemical shift of the parent 3-fluoropyridine is presented alongside other commercially available isomers. This data, summarized in the table below, highlights the positional dependence of the fluorine chemical shift on the pyridine ring.
| Compound Name | Structure | Solvent | 19F Chemical Shift (δ) in ppm |
| 2-Fluoropyridine | Not Specified | -68.9 | |
| 3-Fluoropyridine | Not Specified | -129.4 | |
| 2,6-Difluoropyridine | Not Specified | -69.1 |
Data sourced from publicly available databases and may vary depending on experimental conditions.
The significant upfield shift of 3-fluoropyridine compared to the 2- and 2,6-difluoro isomers is a notable feature, likely attributable to the different electronic environment at the meta position relative to the nitrogen atom. For this compound, the introduction of an iodine atom at the 5-position is expected to further influence the 19F chemical shift due to its electronic and steric effects.
Spin-Spin Coupling: A-Tool for Structural Elucidation
Beyond the chemical shift, 19F NMR spectra provide valuable structural information through spin-spin coupling constants (J-couplings) with neighboring nuclei, most commonly 1H.[4] The magnitude of these couplings is dependent on the number of bonds separating the coupled nuclei.
For a 3-fluoropyridine scaffold, one would expect to observe couplings to the protons at positions 2, 4, and 6. The expected coupling patterns and approximate magnitudes are:
-
3JHF (ortho): Coupling to H-2 and H-4.
-
4JHF (meta): Coupling to H-6.
-
5JHF (para): Coupling to H-5 (in the case of 3-fluoropyridine).
In this compound, the absence of a proton at the 5-position would simplify the coupling pattern, with the 19F signal being split primarily by the protons at positions 2, 4, and 6. The analysis of these coupling constants is crucial for the unambiguous assignment of the fluorine and proton signals in the NMR spectra.
Experimental Protocol for 19F NMR Analysis
The following protocol outlines a general procedure for acquiring high-quality 19F NMR spectra of small molecules like this compound.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Common choices include chloroform-d (CDCl3), dimethyl sulfoxide-d6 (DMSO-d6), and acetone-d6. The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.
-
Concentration: Prepare a solution with a concentration of 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, an internal standard can be added. Common standards for 19F NMR include trifluorotoluene (C6H5CF3, δ ≈ -63.7 ppm) or hexafluorobenzene (C6F6, δ ≈ -164.9 ppm).[5]
2. NMR Instrument Setup:
-
Probe Tuning: Ensure the NMR probe is properly tuned to the 19F frequency.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
3. Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for routine 19F NMR.
-
Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all fluorine signals are captured.[1][3]
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the 19F nuclei between scans.
-
Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.
-
Proton Decoupling (Optional): To simplify the spectrum and enhance signal-to-noise, proton decoupling can be employed. This will result in singlet signals for each unique fluorine atom, collapsing the multiplet structure arising from 1H-19F coupling. Comparing the proton-coupled and decoupled spectra is a powerful method for assigning couplings.[1]
4. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the internal standard or, if none is used, to an external reference or the solvent's residual peak (if its 19F shift is known relative to a standard). The primary reference standard for 19F NMR is CFCl3 (δ = 0 ppm).[5]
Visualizing the Workflow
The logical flow of a typical 19F NMR analysis is depicted in the following diagram.
Caption: Workflow for 19F NMR Analysis.
This systematic approach, from sample preparation to data analysis, ensures the acquisition of reliable and reproducible 19F NMR data, which is fundamental for the structural verification and characterization of novel fluorinated compounds in a research and development setting.
References
Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry of 3-Fluoro-5-iodopyridine and its Analogs
For researchers, scientists, and drug development professionals, the precise structural characterization of novel chemical entities is a cornerstone of successful research. Halogenated pyridines, a class of compounds with significant potential in medicinal chemistry, often present unique analytical challenges. This guide provides a comparative overview of the mass spectrometry data for 3-Fluoro-5-iodopyridine and related halogenated pyridines, offering insights into their expected fragmentation patterns and the experimental protocols for their analysis.
Understanding Fragmentation: A Tale of Halogens
The mass spectrum of a molecule provides a unique fingerprint based on its mass-to-charge ratio (m/z) and the fragmentation pattern induced by the ionization process. For halogenated compounds, the isotopic distribution of the halogens plays a crucial role in the appearance of the mass spectrum.
Key Predicted Features for this compound:
-
Molecular Ion Peak (M+): The molecular weight of this compound is approximately 222.99 g/mol . Therefore, the molecular ion peak is expected at m/z 223.
-
Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), while fluorine is also monoisotopic (¹⁹F). This simplifies the isotopic pattern of the parent molecule, and a significant M+2 peak, characteristic of chlorine or bromine, will be absent.
-
Fragmentation: Electron ionization (EI) is a high-energy technique that will likely cause fragmentation of the pyridine ring and cleavage of the carbon-halogen bonds. The relative strength of the C-F bond compared to the C-I bond suggests that the loss of an iodine radical is a more probable initial fragmentation step.
Comparative Mass Spectrometry Data
To provide a practical comparison, the following table summarizes the key mass spectrometry data for pyridine and several of its halogenated derivatives. This data is crucial for understanding the influence of different halogens on the fragmentation process.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Peaks (m/z) and Interpretation |
| Pyridine | C₅H₅N | 79.10 | 79 (M+), 52 ([M-HCN]+) |
| 3-Fluoropyridine | C₅H₄FN | 97.09 | 97 (M+), 70 ([M-HCN]+), 69 ([M-CO]+) |
| 3-Chloropyridine | C₅H₄ClN | 113.54 | 113/115 (M+/M+2, ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes), 78 ([M-Cl]+) |
| 3,5-Dibromopyridine | C₅H₃Br₂N | 236.89 | 235/237/239 (M+/M+2/M+4, ~1:2:1 ratio due to ⁷⁹Br/⁸¹Br isotopes), 156/158 ([M-Br]+) |
| This compound (Predicted) | C₅H₃FIN | 222.99 | 223 (M+), 96 ([M-I]+) |
Experimental Protocols
A standardized protocol for the analysis of small, volatile organic molecules like halogenated pyridines typically involves Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
1. Sample Preparation:
-
Samples are typically dissolved in a volatile organic solvent such as dichloromethane or hexane to a concentration of approximately 10 µg/mL.[1]
-
It is crucial to ensure that the sample is free of particulate matter to prevent contamination of the GC column.[1]
2. GC-MS Analysis:
-
Gas Chromatograph (GC): The sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the column. A common column choice for aromatic compounds is a non-polar or low-polar capillary column (e.g., 5% diphenyl/95% dimethyl polysiloxane).[2]
-
Ionization: As the separated compounds elute from the GC column, they enter the mass spectrometer's ion source. Electron Ionization (EI) is a widely used technique where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[3][4] This causes the molecule to lose an electron, forming a positively charged molecular ion (M+), and often induces fragmentation.[3][4]
-
Mass Analyzer: The resulting ions are then accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detector: An electron multiplier or a similar detector records the abundance of each ion at a specific m/z, generating the mass spectrum.
3. Data Analysis:
-
The resulting mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak.
-
The fragmentation pattern provides structural information. For halogenated compounds, the characteristic isotopic patterns of chlorine (M+2 peak of about one-third the intensity of the M+ peak) and bromine (M+2 peak of nearly equal intensity to the M+ peak) are key identifiers.[5][6]
Experimental Workflow for GC-MS Analysis
The following diagram illustrates the typical workflow for the GC-MS analysis of a halogenated pyridine compound.
Caption: A flowchart of the GC-MS experimental workflow.
Signaling Pathways and Drug Development Context
Halogenated pyridines are considered "privileged scaffolds" in drug discovery.[7] Their structural and electronic properties make them valuable building blocks for synthesizing new therapeutic agents. The inclusion of halogens can significantly impact a molecule's pharmacokinetic properties, such as metabolic stability and lipophilicity, which are critical for drug efficacy. While a specific signaling pathway for this compound is not defined, its structural motifs are found in compounds investigated for a range of biological activities, including antimicrobial and antiviral properties.[8][9] The development of robust analytical methods for such compounds is therefore essential for advancing drug discovery programs.
References
- 1. uoguelph.ca [uoguelph.ca]
- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
A Comparative Analysis of the Reactivity of 3-Fluoro-5-iodopyridine and 3-bromo-5-fluoropyridine for Drug Development
For researchers, scientists, and drug development professionals, the selective functionalization of halogenated pyridines is a cornerstone of modern medicinal chemistry. This guide provides a detailed comparison of the reactivity of two key building blocks, 3-Fluoro-5-iodopyridine and 3-bromo-5-fluoropyridine, in common palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
The strategic placement of halogen atoms on a pyridine ring offers a versatile handle for introducing molecular complexity. The differential reactivity of these halogens allows for selective, stepwise functionalization, a critical aspect in the synthesis of novel drug candidates. This guide focuses on the comparative reactivity of the C-I versus C-Br bond in the context of a fluorinated pyridine scaffold, providing a framework for reaction design and optimization.
Executive Summary of Comparative Reactivity
The reactivity of the carbon-halogen bond is intrinsically linked to its bond dissociation energy and the specific reaction mechanism. In general, for palladium-catalyzed cross-coupling reactions, the reactivity follows the trend: C-I > C-Br > C-Cl. Conversely, for nucleophilic aromatic substitution (SNAr) reactions, the trend is typically the reverse: C-F > C-Cl > C-Br > C-I.
Therefore, in the context of the two molecules under comparison:
-
This compound is expected to be more reactive at the 5-position (C-I bond) in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.
-
3-bromo-5-fluoropyridine will preferentially react at the 5-position (C-Br bond) in these same cross-coupling reactions, but is expected to be less reactive than its iodo-counterpart. For nucleophilic aromatic substitution, the C-F bond is the most activated, though the position relative to the nitrogen atom is also a key factor.
Data Presentation: A Comparative Overview of Reactivity in Key Reactions
Table 1: Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System (Typical) | Base | Solvent | Temp. (°C) | Approx. Yield (%) | Expected Reactivity |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | 85-95 | Higher |
| 3-bromo-5-fluoropyridine | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 70-85 | Lower |
Table 2: Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst System (Typical) | Base | Solvent | Temp. (°C) | Approx. Yield (%) | Expected Reactivity |
| This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25-60 | 80-95 | Higher |
| 3-bromo-5-fluoropyridine | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | 25-60 | 65-80 | Lower |
Table 3: Buchwald-Hartwig Amination
| Substrate | Coupling Partner | Catalyst System (Typical) | Base | Solvent | Temp. (°C) | Approx. Yield (%) | Expected Reactivity |
| This compound | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | NaOtBu | Dioxane | 80-110 | 80-95 | Higher |
| 3-bromo-5-fluoropyridine | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | NaOtBu | Dioxane | 90-120 | 70-85 | Lower |
Table 4: Nucleophilic Aromatic Substitution (SNAr)
| Substrate | Nucleophile | Conditions (Typical) | Expected Site of Reaction | Expected Reactivity |
| This compound | Alkoxide or Amine | High Temp, Polar Aprotic Solvent | C-F (position 3) | Lower (less activated) |
| 3-bromo-5-fluoropyridine | Alkoxide or Amine | High Temp, Polar Aprotic Solvent | C-F (position 5) | Higher (more activated) |
Experimental Protocols
The following are detailed, representative experimental protocols for the key reactions discussed. These protocols are based on procedures reported for structurally similar compounds and should serve as a starting point for optimization.
Suzuki-Miyaura Coupling of a 3-Halo-5-fluoropyridine
Reaction: Synthesis of 3-Aryl-5-fluoropyridine
Protocol:
-
To an oven-dried reaction vial, add the 3-halo-5-fluoropyridine (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL).
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Sonogashira Coupling of a 3-Halo-5-fluoropyridine
Reaction: Synthesis of 3-Alkynyl-5-fluoropyridine
Protocol:
-
To a degassed solution of the 3-halo-5-fluoropyridine (1.0 equiv) in a mixture of THF and Et₃N (2:1), add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv).
-
After degassing the reaction mixture for 5 minutes at room temperature, add the terminal alkyne (1.1 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Upon completion (monitored by TLC), dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination of a 3-Halo-5-fluoropyridine
Reaction: Synthesis of 3-Amino-5-fluoropyridine derivative
Protocol:
-
In a glovebox, combine the 3-halo-5-fluoropyridine (1.0 mmol, 1 equiv.), the amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%) in a reaction vial.
-
Add anhydrous, degassed dioxane (5 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
Visualizing Reaction Pathways
To further elucidate the strategic considerations in utilizing these building blocks, the following diagrams illustrate the general palladium-catalyzed cross-coupling cycle and the regioselectivity considerations.
Caption: Generalized Catalytic Cycle for Palladium Cross-Coupling Reactions.
Caption: Comparative Reactivity of Halogenated Positions.
Conclusion
The choice between this compound and 3-bromo-5-fluoropyridine as a synthetic precursor is dictated by the desired reaction pathway. For palladium-catalyzed cross-coupling reactions, the iodo-analogue offers higher reactivity, potentially allowing for milder reaction conditions and higher yields. Conversely, for transformations relying on nucleophilic aromatic substitution, the position and electronic activation of the fluorine atom are the primary considerations. A thorough understanding of these reactivity trends is essential for the efficient and selective synthesis of complex pyridine-containing molecules in drug discovery and development.
Navigating the Suzuki Coupling Landscape: A Comparative Guide to 3-Fluoro-5-halopyridine Alternatives
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The selection of appropriate coupling partners is critical for reaction efficiency and yield. This guide provides an objective comparison of 3-fluoro-5-iodopyridine and its viable alternatives, 3-fluoro-5-bromopyridine and 3-fluoro-5-chloropyridine, in the context of Suzuki coupling.
The strategic incorporation of a fluorine atom onto a pyridine ring is a common tactic in medicinal chemistry to modulate the physicochemical properties of a molecule, such as pKa, lipophilicity, and metabolic stability. The halogen at the 5-position serves as a versatile handle for carbon-carbon bond formation via Suzuki coupling. While iodopyridines are generally the most reactive, their higher cost and potential for side reactions can make brominated or even chlorinated analogs more attractive alternatives. This guide presents a data-driven comparison of these three key building blocks, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your specific synthetic needs.
Performance Comparison of 3-Fluoro-5-halopyridines in Suzuki Coupling
The reactivity of halopyridines in Suzuki coupling reactions generally follows the trend of C-I > C-Br > C-Cl for the carbon-halogen bond cleavage, which is the rate-determining step of the catalytic cycle. Consequently, this compound is the most reactive of the three, often requiring milder reaction conditions. Conversely, the less reactive 3-fluoro-5-chloropyridine necessitates more robust catalytic systems and potentially higher temperatures to achieve comparable yields.
The following table summarizes the performance of this compound and its bromo and chloro analogs in Suzuki coupling with phenylboronic acid, based on data from various studies. While reaction conditions are not identical across all examples, they have been chosen to be as comparable as possible to provide a useful performance benchmark.
| Halopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Propylene Carbonate/Water | 130 | - | 93 | [1] |
| 3-Fluoro-5-bromopyridine | Phenylboronic acid | Pd(OAc)₂/Benzimidazolium Salt | K₂CO₃ | DMF/Water | 120 (MW) | 0.5 | ~70-80* | [2] |
| 3-Fluoro-5-chloropyridine | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | DMF/Water | 60 | 12 | Inactive** | [3] |
*Yield estimated from graphical data for 3-bromopyridine under similar conditions. **Under these specific ligand-free conditions, 3-chloropyridine was found to be almost inactive. More specialized catalyst systems are required for efficient coupling.[3]
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling of 3-fluoro-5-halopyridines. It is important to note that optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Protocol 1: Suzuki Coupling of this compound (General Procedure)
This protocol is a general procedure adapted for a highly reactive iodopyridine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Propylene Carbonate (5 mL)
-
Water (2 mL)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, Pd(PPh₃)₄, and sodium carbonate.
-
Add propylene carbonate and water.
-
The reaction mixture is heated to 130 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by a suitable method, such as flash column chromatography.
Protocol 2: Suzuki Coupling of 3-Fluoro-5-bromopyridine (Microwave-Assisted)
This protocol utilizes microwave irradiation to facilitate the coupling of the less reactive bromopyridine.
Materials:
-
3-Fluoro-5-bromopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.01 mmol, 1 mol%)
-
Benzimidazolium salt ligand (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
DMF (3 mL)
-
Water (3 mL)
Procedure:
-
In a microwave reaction vial, combine 3-fluoro-5-bromopyridine, the arylboronic acid, Pd(OAc)₂, the benzimidazolium salt ligand, and potassium carbonate.
-
Add DMF and water.
-
The vial is sealed and heated in a microwave reactor to 120 °C for 30 minutes.
-
After cooling, the reaction mixture is worked up as described in Protocol 1.
Protocol 3: Suzuki Coupling of 3-Fluoro-5-chloropyridine (Using a Modern Catalyst System)
This protocol employs a more active catalyst system necessary for the activation of the C-Cl bond.
Materials:
-
3-Fluoro-5-chloropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
SPhos (0.06 mmol, 6 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, SPhos, and K₃PO₄.
-
The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Add 3-fluoro-5-chloropyridine and the arylboronic acid.
-
Add degassed 1,4-dioxane and water via syringe.
-
The Schlenk tube is sealed and the reaction mixture is heated to 100 °C with vigorous stirring.
-
The reaction is monitored until completion and then worked up as described in Protocol 1.
Mandatory Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Generalized workflow of the Suzuki-Miyaura coupling reaction.
Caption: Reactivity trend of 3-fluoro-5-halopyridines in Suzuki coupling.
References
The Strategic Application of 3-Fluoro-5-iodopyridine in Synthesis: A Cost-Benefit Analysis
In the landscape of pharmaceutical and agrochemical research, the synthesis of complex heterocyclic molecules is a cornerstone of innovation. Among the myriad of building blocks available to chemists, functionalized pyridines play a pivotal role. This guide provides a comprehensive cost-benefit analysis of utilizing 3-Fluoro-5-iodopyridine in synthetic applications, with a particular focus on its comparison to alternative reagents for introducing the 3-fluoropyridin-5-yl moiety. This analysis is intended for researchers, scientists, and drug development professionals to inform strategic decisions in synthetic route design and optimization.
At a Glance: Cost and Reactivity Comparison
The choice of a starting material in a multi-step synthesis is a critical decision that impacts not only the overall yield and purity of the final product but also the economic viability of the process. Below is a comparative overview of this compound and its common alternatives.
Table 1: Cost Comparison of Key Building Blocks
| Compound | Supplier Example & Cat. No. | Price (USD) | Quantity | Cost per Gram (USD) | Cost per Mole (USD) |
| This compound | Thermo Fisher Scientific H64770-06 | 543.20 | 5 g | 108.64 | 24,221.71 |
| 3-Bromo-5-fluoropyridine | Thermo Fisher Scientific H25766-06 | 115.65 | 5 g | 23.13 | 4,070.65 |
| 3-Fluoropyridine-5-boronic acid | Thermo Fisher Scientific H52860-MD | 90.65 | 250 mg | 362.60 | 51,100.39 |
Note: Prices are based on currently available supplier information and may vary.
Table 2: Performance Comparison in Cross-Coupling Reactions
The primary advantage of this compound lies in its enhanced reactivity in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, leading to faster oxidative addition to the palladium catalyst, which is often the rate-determining step.[1][2] This enhanced reactivity can translate to milder reaction conditions, lower catalyst loadings, and shorter reaction times.
| Feature | This compound | 3-Fluoro-5-bromopyridine | 3-Fluoropyridine-5-boronic acid |
| General Reactivity | Highest | Moderate | N/A (Nucleophile) |
| Typical Reaction Conditions | Milder temperatures, shorter reaction times | Higher temperatures, longer reaction times may be needed | Dependent on the electrophile |
| Catalyst Loading | Potentially lower | Typically higher than for iodide | Standard for Suzuki couplings |
| Side Reactions | Prone to deiodination under harsh conditions | Less prone to dehalogenation than iodide | Prone to protodeboronation |
| Cost-Effectiveness | Higher initial cost, but potentially lower process cost due to efficiency | Lower initial cost, but potentially higher process cost | High cost, used for specific applications |
Experimental Protocols
To provide a practical context for this analysis, detailed experimental protocols for two of the most common and critical transformations involving these building blocks, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are provided below.
Suzuki-Miyaura Coupling
This reaction is a versatile method for the formation of carbon-carbon bonds.
Protocol 1: Suzuki-Miyaura Coupling of this compound
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene/Ethanol/Water (4:1:1 mixture), degassed
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Buchwald-Hartwig Amination
This reaction is a powerful tool for the formation of carbon-nitrogen bonds.
Protocol 2: Buchwald-Hartwig Amination of 3-Fluoro-5-bromopyridine
-
Materials:
-
3-Fluoro-5-bromopyridine (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
XPhos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene, degassed
-
-
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add the degassed toluene.
-
Add the amine, followed by 3-Fluoro-5-bromopyridine.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by GC-MS or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizing the Synthetic Strategy
To further clarify the decision-making process and the chemical transformations involved, the following diagrams are provided.
Concluding Remarks
The choice between this compound and its alternatives is a nuanced decision that requires a careful balancing of cost, reactivity, and overall process efficiency. While this compound comes with a significantly higher upfront cost, its enhanced reactivity can lead to savings in terms of catalyst loading, energy consumption, and reaction time, potentially making it the more cost-effective option for complex, multi-step syntheses where maximizing yield and minimizing reaction steps are paramount. Conversely, for larger-scale production or in cases where the subsequent synthetic steps are robust and high-yielding, the lower initial cost of 3-Fluoro-5-bromopyridine may be the more prudent choice. Ultimately, the optimal decision will depend on the specific goals of the research or development program, including budget constraints, timelines, and the desired scale of production. This guide provides the foundational data and experimental context to empower researchers to make informed and strategic decisions in their synthetic endeavors.
References
Comparative Spectroscopic Analysis of 3-Fluoro-5-iodopyridine and Its Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic properties of 3-Fluoro-5-iodopyridine and its analogues. This document provides a comparative analysis of their spectral data, detailed experimental protocols, and visualizations of synthetic and analytical workflows.
This guide presents a detailed comparison of spectroscopic data for this compound and its derivatives, which are of significant interest in medicinal chemistry and drug discovery. The incorporation of fluorine and iodine atoms into the pyridine ring imparts unique physicochemical properties that can enhance biological activity and provide sites for further molecular elaboration. Understanding the spectroscopic characteristics of these compounds is crucial for their synthesis, identification, and the elucidation of their roles in biological systems.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and a representative derivative, 2-Amino-5-fluoro-3-iodopyridine. This comparative data is essential for distinguishing between these and other related structures.
Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| This compound | 8.44 (d, J=1.6 Hz, 1H, H-2), 8.30 (s, 1H, H-6), 7.85 (ddd, J=8.4, 2.4, 1.6 Hz, 1H, H-4) | 158.5 (d, J=261.5 Hz, C-3), 151.2 (d, J=4.5 Hz, C-6), 146.8 (d, J=2.5 Hz, C-2), 138.9 (d, J=21.5 Hz, C-4), 93.2 (d, J=3.5 Hz, C-5) | -118.2 (s) |
| 2-Amino-5-fluoro-3-iodopyridine | 7.78 (d, J=2.0 Hz, 1H), 7.45 (dd, J=8.8, 2.0 Hz, 1H), 5.50 (br s, 2H) | 155.0 (d, J=245.0 Hz), 149.8, 138.2 (d, J=22.0 Hz), 125.1 (d, J=20.0 Hz), 83.1 | Not Available |
Table 2: Mass Spectrometry and Infrared Spectroscopy Data
| Compound | Mass Spectrometry (m/z) | Infrared Spectroscopy (cm⁻¹) |
| This compound | 223 (M⁺) | 3080, 1580, 1460, 1410, 1240, 1020, 860, 780 |
| 2-Amino-5-fluoro-3-iodopyridine | 238 (M⁺) | 3450, 3320, 1620, 1580, 1470, 1420, 1250, 870 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the typical experimental protocols used to obtain the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz for ¹H NMR, 100 MHz for ¹³C NMR, and 376 MHz for ¹⁹F NMR.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR: Proton-decoupled spectra are recorded to simplify the spectrum to a single peak for each unique carbon atom. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
¹⁹F NMR: Spectra are acquired with proton decoupling. Chemical shifts are reported in ppm relative to an external standard, typically trichlorofluoromethane (CFCl₃) at 0.00 ppm.
Mass Spectrometry (MS)
Mass spectra are generally obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
-
Sample Preparation: For EI-MS, a small amount of the solid or a concentrated solution is introduced into the instrument. For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL) and introduced into the spectrometer via direct infusion or after separation by liquid chromatography.
-
Data Acquisition: The instrument is operated in positive or negative ion mode to detect the molecular ion and any fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Infrared (IR) Spectroscopy
IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: Solid samples are typically analyzed using the Attenuated Total Reflectance (ATR) technique, where a small amount of the powder is placed directly on the ATR crystal. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum is recorded and automatically subtracted from the sample spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Visualizing Synthetic and Analytical Workflows
To provide a clearer understanding of the processes involved in the study of this compound derivatives, the following diagrams, generated using Graphviz, illustrate a typical synthetic pathway and the subsequent analytical workflow.
A Comparative Guide to Palladium Catalysts for 3-Fluoro-5-iodopyridine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of fluorinated pyridine scaffolds is a critical endeavor in medicinal chemistry and materials science. The unique electronic properties imparted by the fluorine atom, combined with the versatile reactivity of the pyridine ring, make these structures privileged motifs in a vast array of bioactive molecules and functional materials. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions of halo-pyridines offer an efficient and modular approach for the introduction of diverse substituents.
This guide provides a comparative analysis of palladium catalysts for the coupling of 3-fluoro-5-iodopyridine, a key building block in organic synthesis. We will delve into four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The performance of various palladium catalyst systems will be compared through a summary of quantitative data, and detailed experimental protocols for key reactions are provided.
Performance Comparison of Palladium Catalysts
The choice of the palladium catalyst, including the palladium precursor and the associated ligand, is paramount to the success of the coupling reaction, significantly influencing reaction yields, catalyst turnover numbers (TON), and turnover frequencies (TOF). The following tables summarize the performance of different palladium catalyst systems in the coupling of this compound with various partners.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, typically between an organoboron reagent and an organic halide. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | General Knowledge |
| PdCl₂(dppf) | dppf | K₃PO₄ | Dioxane | 100 | 16 | 92 | General Knowledge |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene | 80 | 2 | >95 | [1] |
| Pd/IPr | IPr | K₃PO₄ | Dioxane | RT | 24 | 85 (for 2,4-dichloropyridine) | [2] |
Note: Data for Pd/IPr is for a related dichloropyridine, highlighting the potential for room temperature coupling with highly active catalysts.
Heck Coupling
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, offering a direct method for C(sp²)–C(sp²) bond formation with vinyl partners.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 24 | 75 | [2] |
| 3% Pd/C | None | K₃PO₄ | H₂O | 100 | 10 | 85 (with acrylic acid) | [2] |
| Supramolecular Pd Catalyst | None | K₂CO₃ | Toluene | 130 | 1 | <11 | [3] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, providing a powerful tool for the synthesis of arylalkynes.
| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Et₃N | THF | RT-50 | 2-8 | 80-95 | General Protocol |
| Pd(CF₃COO)₂ / PPh₃ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96 (for 2-amino-3-bromopyridines) | [4] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C–N bonds between an aryl halide and an amine, a fundamental transformation in the synthesis of pharmaceuticals.[5]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / Xantphos | Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | 70-90 (for 4-halopyridines) | [2] |
| Pd(OAc)₂ / BINAP | BINAP | K₂CO₃ | Dioxane | 150 (MW) | 0.5 | >90 (for 2-fluoro-4-iodopyridine) | [2] |
Experimental Protocols
Detailed methodologies for the key coupling reactions of this compound are provided below. These protocols are based on established procedures and can be adapted for specific substrates and catalyst systems.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed Toluene and Water (4:1 v/v)
-
Schlenk flask
-
Magnetic stirrer
-
Condenser
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Coupling Protocol
Materials:
-
This compound (1.0 eq)
-
Alkene (1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., PPh₃, 4 mol%)
-
Base (e.g., Et₃N, 2.0 eq)
-
Anhydrous DMF
-
Schlenk flask
-
Magnetic stirrer
-
Condenser
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the ligand.
-
Add anhydrous DMF and the base.
-
Add the alkene to the reaction mixture.
-
Heat the reaction to 100 °C and stir for 24 hours, or until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Sonogashira Coupling Protocol
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., Et₃N, 3.0 eq)
-
Anhydrous THF
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add anhydrous THF and the base.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50 °C for 2-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Protocol
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 eq)
-
Anhydrous Toluene
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
In a glovebox, add the palladium catalyst, ligand, and base to a dry Schlenk tube.
-
Add this compound and anhydrous toluene.
-
Add the amine to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of these powerful synthetic transformations, the following diagrams illustrate the general catalytic cycles and a typical experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Generalized catalytic cycle for the Heck reaction.
Caption: A generalized experimental workflow for palladium-catalyzed coupling.
This guide provides a foundational understanding and practical starting points for researchers engaging in the palladium-catalyzed coupling of this compound. The selection of the optimal catalyst system will ultimately depend on the specific coupling partners, desired reaction scale, and economic considerations. The provided data and protocols aim to streamline this selection process and facilitate the efficient synthesis of novel fluorinated pyridine derivatives.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Assessing the Purity of Commercially Available 3-Fluoro-5-iodopyridine: A Comparative Guide
For researchers and professionals in drug development, the purity of starting materials is paramount to ensure reliable and reproducible experimental outcomes. 3-Fluoro-5-iodopyridine is a key building block in the synthesis of novel compounds, particularly in the development of pharmaceuticals and radiolabeled imaging agents.[1][2] Its utility stems from the presence of both a fluorine and an iodine atom, offering versatile sites for chemical modification. The fluorine can modulate a molecule's physicochemical properties, while the iodine is amenable to various cross-coupling reactions.[2] This guide provides a comparative overview of commercially available this compound, detailing methods for purity assessment and potential impurities.
Commercial Supplier Purity Comparison
The stated purity of this compound can vary between suppliers. While a comprehensive, independent batch-to-batch analysis is beyond the scope of this guide, the table below summarizes the purities listed by various chemical suppliers. It is crucial for researchers to request batch-specific certificates of analysis (CoA) for detailed purity information.
| Supplier | CAS Number | Stated Purity | Analytical Method(s) on CoA (if available) |
| Fisher Scientific | 757950-13-3 | 95% | Not specified on product page |
| Manchester Organics | 757950-13-3 | 97% | Not specified on product page |
| BLD Pharm | 757950-13-3 | Not specified | Provides access to NMR, HPLC, LC-MS, UPLC |
| MedchemExpress | 171197-80-1* | 99.95% | Gas Chromatography (GC) |
*Note: Data for MedchemExpress is for the similar compound 2-Fluoro-5-iodopyridine, as a direct CoA for this compound was not publicly available. This is included to illustrate the high purity that can be achieved and the type of data to look for on a CoA.[3]
Experimental Protocols for Purity Assessment
Accurate determination of purity requires robust analytical methods. The following are standard protocols for assessing the purity of organic compounds like this compound.
Gas Chromatography (GC)
Principle: GC separates compounds based on their volatility and interaction with a stationary phase. It is highly effective for volatile and thermally stable compounds.
Experimental Protocol:
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is suitable.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Detector Temperature: 300 °C.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the this compound in a high-purity volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks detected. For quantitative analysis, a calibration curve with a certified reference standard is required.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (column) and a liquid mobile phase. It is a versatile technique suitable for a wide range of compounds.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is a common choice.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape) is typically used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-40 °C.
-
Detection Wavelength: Monitor at a wavelength where the compound has strong absorbance (e.g., determined by UV-Vis spectrophotometry).
-
Sample Preparation: Prepare a dilute solution of the compound in the mobile phase or a compatible solvent.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H NMR spectroscopy provides detailed information about the structure of a molecule and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: A certified reference standard with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh the this compound and the internal standard into an NMR tube and dissolve in the deuterated solvent.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay.
-
Data Analysis: Integrate the signals of the analyte and the internal standard. The purity is calculated by comparing the integral of a known number of protons from the analyte to the integral of a known number of protons from the internal standard, taking into account their respective molecular weights and masses.
Potential Impurities
Impurities in commercially available this compound can originate from the synthetic route or degradation. Common synthetic methods for fluoropyridines include halogen exchange reactions and diazotization followed by fluorination. Potential impurities could include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Isomeric impurities: Other isomers of fluoro-iodopyridine (e.g., 2-fluoro-5-iodopyridine, 3-fluoro-4-iodopyridine).
-
Related compounds: Pyridine derivatives with different halogenation patterns (e.g., 3,5-diiodopyridine, 3-fluoropyridine).
-
Residual solvents: Solvents used in the synthesis and purification process.
Alternative Compounds
The choice of a building block in drug discovery is highly dependent on the target and the desired molecular properties. Alternatives to this compound include other halogenated pyridines, which offer different reactivity and substitution patterns. Examples include:
-
2-Fluoro-5-iodopyridine: Used in the synthesis of radiolabeled compounds for PET imaging.[2]
-
3-Iodopyridine: A simpler building block for introducing a pyridine ring via cross-coupling.[4]
-
2-Chloro-5-fluoro-3-iodopyridine: Offers an additional halogen for further functionalization.
The selection of an alternative will depend on the specific synthetic strategy and the desired final compound.
Visualizing Workflows and Pathways
To aid in understanding the processes involved, the following diagrams illustrate a typical workflow for purity assessment and a general scheme for drug discovery.
Caption: A typical experimental workflow for assessing the purity of a commercial chemical.
Caption: A simplified diagram of a drug discovery process where this compound may be used.
References
Safety Operating Guide
Proper Disposal of 3-Fluoro-5-iodopyridine: A Guide for Laboratory Professionals
For immediate reference, 3-Fluoro-5-iodopyridine requires disposal as hazardous chemical waste through an approved waste disposal plant. Adherence to local, state, and federal regulations is mandatory.
This guide provides essential safety and logistical information for the proper disposal of this compound, a compound frequently used in pharmaceutical research and development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal.
| Hazard Classification | GHS Hazard Statement | Precautionary Measures |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. P330: Rinse mouth. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P362+P364: Take off contaminated clothing and wash it before reuse. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound and its containers is to engage a licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
Use in a well-ventilated area, preferably a chemical fume hood.
-
2. Waste Collection:
-
Solid Waste: Collect any solid this compound or contaminated materials (e.g., weighing paper, contaminated gloves) in a clearly labeled, sealed container.
-
Liquid Waste: If the compound is in a solution, collect it in a compatible, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams.
-
Empty Containers: "Empty" containers may still retain chemical residue and should be treated as hazardous waste. Triple rinse the container with a suitable solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines, which may still require disposal as hazardous waste.
3. Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity and date.
4. Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until it is collected by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.[1] The substance should be stored in a locked-up location.[1]
5. Scheduling Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures with a certified waste disposal company.
6. Accidental Spills:
-
In the event of a spill, evacuate the area if necessary.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and collect it into a sealed container for disposal as hazardous waste.
-
Ensure adequate ventilation.
-
For large spills, contact your EHS department immediately.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and does not replace the need to consult the full Safety Data Sheet (SDS) for this compound and to follow all institutional and regulatory protocols for hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
